Methyl 3-chloropicolinate
Description
Properties
IUPAC Name |
methyl 3-chloropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-7(10)6-5(8)3-2-4-9-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLHANNSPRAJFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571496 | |
| Record name | Methyl 3-chloropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116383-98-3 | |
| Record name | Methyl 3-chloropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-chloropyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Methyl 3-chloropicolinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of Methyl 3-chloropicolinate (CAS No. 116383-98-3), a key intermediate in various synthetic applications within the pharmaceutical and agrochemical industries. Understanding these properties is crucial for its handling, reaction optimization, and formulation development.
Core Physical Properties
This compound is a pyridine derivative with the molecular formula C₇H₆ClNO₂. Its structure, characterized by a pyridine ring substituted with a chloro group and a methyl ester, dictates its physical and chemical behavior.
Table 1: Summary of Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 116383-98-3 | [1] |
| Molecular Formula | C₇H₆ClNO₂ | [1] |
| Molecular Weight | 171.58 g/mol | [1] |
| Melting Point | 47-54 °C | [2][3][4] |
| Boiling Point | 254.0 °C at 760 mmHg | [2][5] |
| Density | 1.294 g/cm³ (predicted) | [5] |
| Flash Point | 107.4 °C | [2][5] |
| Refractive Index | 1.531 (predicted) | [5] |
| Solubility | No data available | [6] |
| Storage | Inert atmosphere, room temperature | [1] |
Experimental Protocols for Property Determination
The following sections detail standardized experimental methodologies for determining the key physical properties of solid organic compounds like this compound.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. For pure compounds, the melting range is typically narrow.
Methodology: Capillary Method
This is a common and reliable method for determining the melting point of a solid.
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered. The open end of a thin-walled capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end. The sample height should not exceed 1-2 mm for accurate results.[7]
-
Apparatus: A melting point apparatus (e.g., a Mel-Temp or a Thiele tube setup) is used. The apparatus consists of a heating block or oil bath, a thermometer, and a means to observe the sample.
-
Procedure:
-
The packed capillary tube is placed in the heating block of the apparatus.
-
The sample is heated rapidly at first to determine an approximate melting range.[7]
-
A second, fresh sample is then heated slowly, at a rate of about 1-2 °C per minute, as the temperature approaches the approximate melting point.[7]
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[8]
-
Workflow for Melting Point Determination
Caption: A simplified workflow for determining the melting point of a solid using the capillary method.
Boiling Point Determination
For liquids or low-melting solids, the boiling point is a key physical constant.
Methodology: Micro Boiling Point Determination
This method is suitable for small sample quantities.
-
Apparatus: A small test tube, a capillary tube sealed at one end, a thermometer, and a heating bath (e.g., a Thiele tube filled with mineral oil).[9]
-
Procedure:
-
A few drops of the molten this compound are placed in the small test tube.
-
The sealed capillary tube is placed inside the test tube with its open end downwards.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in the heating bath.
-
The bath is heated gently. As the temperature rises, a steady stream of bubbles will emerge from the capillary tube.[10]
-
The heating is stopped, and the bath is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[11]
-
Density Determination
The density of a solid can be determined by measuring its mass and volume.
Methodology: Water Displacement Method
This method is effective for solids that are insoluble in water.
-
Apparatus: An analytical balance and a graduated cylinder.
-
Procedure:
-
The mass of a sample of this compound is accurately measured using the analytical balance.[12]
-
A known volume of water is added to a graduated cylinder, and the initial volume is recorded.
-
The weighed solid is carefully placed into the graduated cylinder, ensuring it is fully submerged.[13]
-
The new volume of the water is recorded.
-
The volume of the solid is the difference between the final and initial volumes.[12]
-
The density is calculated by dividing the mass of the solid by its volume.[12]
-
Solubility Testing
Determining the solubility of a compound in various solvents is crucial for reaction setup, purification, and formulation.
Methodology: Qualitative Solubility Test
-
Procedure:
-
A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube.[14]
-
A small volume of a specific solvent (e.g., 1 mL of water, ethanol, acetone, etc.) is added to the test tube.[14]
-
The mixture is agitated (e.g., by vortexing or shaking) for a set period at a controlled temperature.[15]
-
The mixture is visually inspected to determine if the solid has completely dissolved.
-
If the solid dissolves, it is recorded as soluble. If it does not, it is recorded as insoluble or partially soluble. This process is repeated with a range of solvents of varying polarities.
-
Logical Flow for Solubility Assessment
Caption: A decision-making flow for qualitative solubility testing of a solid compound.
This guide provides essential physical property data and standardized methodologies for this compound, serving as a valuable resource for professionals in research and development. Accurate determination and application of these properties are fundamental to successful scientific and commercial outcomes.
References
- 1. 116383-98-3|this compound|BLD Pharm [bldpharm.com]
- 2. This compound, CAS No. 116383-98-3 - iChemical [ichemical.com]
- 3. echemi.com [echemi.com]
- 4. 116383-98-3 this compound AKSci J51352 [aksci.com]
- 5. methyl 3-chloropyridine-2-carboxylate116383-98-3,Purity96%_Santa Cruz Biotechnology, Inc. [molbase.com]
- 6. keyorganics.net [keyorganics.net]
- 7. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 8. scribd.com [scribd.com]
- 9. chymist.com [chymist.com]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. ivypanda.com [ivypanda.com]
- 12. wjec.co.uk [wjec.co.uk]
- 13. kbcc.cuny.edu [kbcc.cuny.edu]
- 14. CHM1020L Online Manual [chem.fsu.edu]
- 15. materialneutral.info [materialneutral.info]
An In-depth Technical Guide to Methyl 3-chloropicolinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-chloropicolinate is a halogenated pyridine derivative with significant potential as a versatile building block in organic synthesis. Its unique electronic and steric properties, conferred by the chlorine atom at the 3-position and the methyl ester at the 2-position of the pyridine ring, make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the chemical structure, formula, and proposed synthesis of this compound. It further details its physicochemical properties, drawing comparisons with its isomers, and explores its potential applications in medicinal chemistry and materials science. This document also includes a proposed experimental protocol for its synthesis and illustrates key chemical transformations, aiming to equip researchers with the foundational knowledge required for its effective utilization in their work.
Chemical Structure and Formula
This compound is an organic compound featuring a pyridine ring substituted with a chlorine atom at the 3-position and a methyl ester group at the 2-position.
-
IUPAC Name: Methyl 3-chloropyridine-2-carboxylate
-
Synonyms: Methyl 3-chloro-2-pyridinecarboxylate, 3-Chloropicolinic acid methyl ester
-
Chemical Formula: C₇H₆ClNO₂
-
Molecular Weight: 171.58 g/mol
-
CAS Number: 116383-98-3
Physicochemical and Spectroscopic Properties
While specific experimental data for this compound is not extensively reported in the literature, its properties can be inferred from its structure and compared with its isomers, Methyl 4-chloropicolinate and Methyl 6-chloropicolinate. Commercial suppliers indicate the availability of spectroscopic data (NMR, HPLC, LC-MS) for this compound.[1]
Table 1: Physicochemical Properties of Methyl Chloropicolinate Isomers
| Property | This compound | Methyl 4-chloropicolinate | Methyl 6-chloropicolinate |
| CAS Number | 116383-98-3 | 24484-93-3[2] | 6636-55-1[3] |
| Molecular Formula | C₇H₆ClNO₂ | C₇H₆ClNO₂[2] | C₇H₆ClNO₂[3] |
| Molecular Weight | 171.58 g/mol | 171.58 g/mol [2] | 171.58 g/mol [3] |
| Appearance | Not specified | Brown Solid[4] | Not specified |
| Melting Point | Not specified | 50-52 °C[4] | Not specified |
| Boiling Point | Not specified | 105-111 °C (2-3 Torr)[4] | Not specified |
| Solubility | Not specified | Chloroform (Slightly), Methanol (Slightly)[4] | Not specified |
Synthesis and Experimental Protocols
Proposed Synthesis Workflow
The synthesis can be envisioned as a two-step process starting from a suitable picoline derivative, or more directly, through the esterification of commercially available 3-chloropicolinic acid. The latter is the more direct and common approach.
Caption: Proposed Fischer esterification workflow for the synthesis of this compound.
Proposed Experimental Protocol: Fischer Esterification of 3-Chloropicolinic Acid
This protocol is adapted from general Fischer esterification procedures and is expected to yield the desired product.[5]
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloropicolinic acid (1 equivalent).
-
Reagent Addition: Add an excess of anhydrous methanol, which will serve as both a reagent and a solvent.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirring mixture. Alternatively, thionyl chloride (SOCl₂) can be used to generate anhydrous HCl in situ, which also catalyzes the reaction.[6]
-
Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 4-12 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel to afford pure this compound.
Applications in Research and Drug Development
Substituted picolinates are crucial intermediates in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The "magic methyl" concept in drug design highlights how the introduction of a methyl group can significantly modulate a molecule's physicochemical and pharmacokinetic properties.[7][8]
Role as a Synthetic Intermediate
The chlorine and methyl ester functional groups on this compound offer multiple avenues for further chemical modification.
Caption: Potential chemical transformations of this compound in organic synthesis.
-
Amide Formation: The methyl ester can be readily converted to a wide range of amides by reacting with primary or secondary amines. This is a common strategy in drug discovery to explore structure-activity relationships. For instance, complex chloropicolinate amides have been synthesized and investigated as potential inhibitors for Mycobacterium tuberculosis.[9]
-
Cross-Coupling Reactions: The chlorine atom on the pyridine ring can participate in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the construction of complex molecular scaffolds.
-
Nucleophilic Aromatic Substitution: The chlorine atom can be displaced by various nucleophiles, allowing for the introduction of other functional groups at the 3-position of the pyridine ring.
Potential in Drug Discovery
The picolinate scaffold is present in numerous biologically active compounds. Halogenated pyridines are key components in many pharmaceuticals and agrochemicals due to their ability to modulate metabolic stability and binding affinity. The specific substitution pattern of this compound makes it a candidate for library synthesis in high-throughput screening campaigns aimed at discovering new therapeutic agents.
Safety and Handling
While specific GHS hazard statements for this compound are not universally available, data for its isomers provide a useful guide for safe handling. Methyl 4-chloropicolinate is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Methyl 6-chloropicolinate is harmful if swallowed and also causes skin and eye irritation.[3]
Recommended Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, rinse immediately with plenty of water and seek medical advice.
Conclusion
This compound is a valuable, albeit not extensively studied, chemical intermediate. Its structure provides a synthetically versatile platform for the development of more complex molecules. This guide has provided a summary of its known properties, a proposed, detailed protocol for its synthesis via Fischer esterification, and an overview of its potential applications, particularly in the field of drug discovery. As researchers continue to explore novel chemical space, compounds like this compound will undoubtedly play an important role in the creation of next-generation pharmaceuticals and functional materials.
References
- 1. 116383-98-3|this compound|BLD Pharm [bldpharm.com]
- 2. Methyl 4-Chloropicolinate | C7H6ClNO2 | CID 820890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 6-chloropicolinate | C7H6ClNO2 | CID 242723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. lakeland.edu [lakeland.edu]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 7. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methyl-containing pharmaceuticals: Methylation in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Methyl 3-chloropicolinate: Synthesis, Characterization, and Applications
Foreword: This technical guide provides a comprehensive overview of Methyl 3-chloropicolinate, a halogenated pyridine derivative of interest to researchers and professionals in drug discovery and fine chemical synthesis. This document details the compound's physicochemical properties, outlines a plausible synthetic route, and describes relevant analytical methodologies for its characterization.
Physicochemical and Spectroscopic Data
This compound is a pyridine derivative with the chemical formula C₇H₆ClNO₂. Its molecular weight is 171.58 g/mol .[1][2] While specific experimental data for this isomer is not extensively published, the following table summarizes its key identifiers and known spectral data. For comparative purposes, data for the related isomers, Methyl 4-chloropicolinate and Methyl 6-chloropicolinate, are also included where available.
| Property | Value for this compound | Value for Methyl 4-chloropicolinate | Value for Methyl 6-chloropicolinate |
| Molecular Weight | 171.58 g/mol | 171.58 g/mol [2][3][4] | 171.58 g/mol [1] |
| Molecular Formula | C₇H₆ClNO₂ | C₇H₆ClNO₂[4] | C₇H₆ClNO₂[1] |
| CAS Number | 116383-98-3 | 24484-93-3[4] | 6636-55-1[1] |
| Appearance | - | Brown Solid[5] | - |
| Melting Point | - | 50-52 °C[4] | - |
| Boiling Point | - | 105-111 °C (at 2-3 Torr)[4] | - |
| ¹H NMR Spectrum | Available[6] | Available[7] | Available |
| ¹³C NMR Spectrum | Available[6] | Available[7] | Available |
| Mass Spectrum | Available[6] | Available | Available[1][8] |
| IR Spectrum | Available[6] | Available | Available[1] |
Synthesis of this compound
Experimental Protocol:
Step 1: Chlorination of 3-chloropicolinic acid to 3-chloropicolinoyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloropicolinic acid (1 equivalent).
-
Slowly add thionyl chloride (SOCl₂) (excess, e.g., 5-10 equivalents) to the flask at room temperature under a nitrogen atmosphere.
-
A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (approximately 79 °C) and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
After completion, allow the mixture to cool to room temperature and remove the excess thionyl chloride by distillation under reduced pressure.
Step 2: Esterification of 3-chloropicolinoyl chloride to this compound
-
To the crude 3-chloropicolinoyl chloride in the flask, slowly add anhydrous methanol (excess) at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction mixture is typically quenched with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and chromatographic techniques.
Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule. The chemical shifts, splitting patterns, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, should be consistent with the structure of this compound.[6]
-
Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (171.58 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom.[6]
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the C=O of the ester, C-O stretching, and vibrations of the pyridine ring are expected.[6]
-
High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful technique for assessing the purity of the compound. A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a buffer) and UV detection can be used to separate and quantify any impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS can also be used to determine the purity of the sample and to identify any volatile impurities.[9]
Potential Applications and Biological Activity
This compound and related chloropicolinic acid derivatives are valuable intermediates in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.[10][11] While specific biological activities for this compound are not extensively documented, related compounds have been investigated for various therapeutic applications, including antimicrobial and anticancer properties.[10] Its structural features make it a versatile building block for creating libraries of compounds for drug discovery screening.
Workflow and Logic Diagrams
The following diagrams illustrate the general workflow for the synthesis and characterization of this compound.
Caption: Synthetic workflow for this compound.
Caption: Analytical workflow for this compound.
References
- 1. Methyl 6-chloropicolinate | C7H6ClNO2 | CID 242723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 4-Chloropicolinate | C7H6ClNO2 | CID 820890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis routes of Methyl 4-Chloropicolinate [benchchem.com]
- 4. chembk.com [chembk.com]
- 5. Methyl 4-chloropicolinate | 24484-93-3 [chemicalbook.com]
- 6. This compound(116383-98-3) 1H NMR [m.chemicalbook.com]
- 7. Methyl 4-chloropicolinate(24484-93-3) 1H NMR [m.chemicalbook.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. env.go.jp [env.go.jp]
- 10. Methyl 3-amino-6-chloropicolinate hydrochloride | Benchchem [benchchem.com]
- 11. nbinno.com [nbinno.com]
An In-depth Technical Guide to Methyl 3-chloropicolinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 3-chloropicolinate, a key chemical intermediate. This document details its chemical identity, physical and chemical properties, a detailed synthesis protocol, and modern analytical methods for its characterization and quality control.
Chemical Identity
IUPAC Name: methyl 3-chloropyridine-2-carboxylate[1]
Synonyms:
-
Methyl 3-chloro-2-pyridinecarboxylate[1]
-
3-Chloro-picolinic acid methyl ester
-
2-Pyridinecarboxylic acid, 3-chloro-, methyl ester
CAS Number: 116383-98-3[1][2][3]
Molecular Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆ClNO₂ | [1][3] |
| Molecular Weight | 171.58 g/mol | [1][3][4] |
| Appearance | Off-white to light yellow solid | |
| Melting Point | 47-54 °C | [2] |
| Boiling Point | 254 °C at 760 mmHg | [2] |
| Density | 1.294 g/cm³ | [2] |
| Flash Point | 107.4 °C | [2] |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. | |
| Storage | Store in an inert atmosphere at room temperature. | [3] |
Synthesis of this compound
The most common and direct method for the synthesis of this compound is the Fischer esterification of 3-chloropicolinic acid with methanol in the presence of an acid catalyst.
Caption: Fischer esterification of 3-chloropicolinic acid.
Experimental Protocol: Fischer Esterification
This protocol is based on established Fischer esterification procedures.[5][6][7][8]
Materials:
-
3-Chloropicolinic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloropicolinic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Acid Catalysis: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.
-
Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the excess methanol using a rotary evaporator. c. Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. d. Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Be cautious as carbon dioxide evolution may occur. e. Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure product.
Analytical Methods
The identity and purity of this compound can be determined using a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for assessing the purity of this compound and for monitoring the progress of its synthesis. A reversed-phase HPLC method is generally suitable.[9]
Suggested HPLC Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | A suitable gradient from high aqueous to high organic content (e.g., 5% B to 95% B over 15 minutes) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection | UV at a suitable wavelength (e.g., 220 nm or 254 nm) |
| Injection Volume | 5-10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase or a suitable solvent like acetonitrile to a concentration of approximately 1 mg/mL. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of this compound, providing both retention time and mass spectral data for unambiguous identification.
Suggested GC-MS Conditions:
| Parameter | Condition |
| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Injector Temperature | 250 °C |
| Oven Program | Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min. |
| Injection Mode | Split or splitless, depending on the sample concentration |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| MS Scan Range | m/z 40-400 |
| Sample Preparation | Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation and confirmation of this compound.
Expected ¹H NMR (Proton NMR) Spectral Features:
-
A singlet for the methyl ester protons (-OCH₃) typically in the range of 3.8-4.0 ppm.
-
Signals corresponding to the three protons on the pyridine ring, with chemical shifts and coupling patterns characteristic of a 2,3-disubstituted pyridine.
Expected ¹³C NMR (Carbon NMR) Spectral Features:
-
A signal for the carbonyl carbon of the ester group.
-
A signal for the methyl carbon of the ester group.
-
Signals corresponding to the five carbons of the pyridine ring, with their chemical shifts influenced by the chloro and methyl carboxylate substituents.
Experimental Workflow for Analysis
Caption: General workflow for the analysis of this compound.
References
- 1. 116383-98-3[this compound]- Acmec Biochemical [acmec.com.cn]
- 2. This compound, CAS No. 116383-98-3 - iChemical [ichemical.com]
- 3. vromedia.agriculture.vic.gov.au [vromedia.agriculture.vic.gov.au]
- 4. AB336904 | CAS 116383-98-3 – abcr Gute Chemie [abcr.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. cerritos.edu [cerritos.edu]
- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility of Methyl 3-chloropicolinate in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility characteristics of methyl 3-chloropicolinate (CAS No. 116383-98-3), a pivotal intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to a notable absence of quantitative solubility data in publicly accessible literature, this document provides a comprehensive framework for understanding and determining its solubility. The guide collates available qualitative solubility information, presents a detailed experimental protocol for the precise determination of thermodynamic solubility, and includes a visual representation of the experimental workflow. This resource is intended to empower researchers with the foundational knowledge and practical methodologies required for the effective use of this compound in their research and development endeavors.
Introduction
This compound, with the chemical formula C₇H₆ClNO₂, is a chlorinated pyridine derivative that serves as a versatile building block in organic synthesis. The solubility of a compound is a critical physicochemical parameter that profoundly influences its reaction kinetics, purification, formulation, and bioavailability. A thorough understanding of its solubility in various organic solvents is therefore indispensable for its practical application.
Physicochemical Properties of this compound
A summary of the known and predicted physicochemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 116383-98-3 | [1][2] |
| Molecular Formula | C₇H₆ClNO₂ | [1][3] |
| Molecular Weight | 171.58 g/mol | [1][3] |
| Melting Point | 47-54 °C | [3] |
| Boiling Point | 254.0±20.0 °C (Predicted) | [3] |
| Density | 1.294±0.06 g/cm³ (Predicted) | [3] |
Solubility Profile
While quantitative data is scarce, qualitative descriptions of this compound's solubility have been reported. It is generally described as being soluble in organic solvents such as ethanol and acetone, with limited solubility in water.[4] A safety data sheet for the compound explicitly states "No data available" for solubility.[5]
Table 1: Qualitative Solubility of this compound
| Solvent | Qualitative Solubility | Reference |
| Ethanol | Soluble | [4] |
| Acetone | Soluble | [4] |
| Water | Limited solubility | [4] |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
To obtain precise and reliable quantitative solubility data, the isothermal equilibrium shake-flask method is highly recommended. This method determines the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Temperature-controlled orbital shaker or water bath
-
Calibrated thermometer
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Vials with screw caps
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
4.2. Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.
-
-
Analysis:
-
Preparation of a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Analyze these standards using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to construct a calibration curve of response versus concentration.
-
Analysis of the Saturated Solution: Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample using the same analytical method.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Experimental Workflow for the Shake-Flask Method.
Conclusion
While quantitative solubility data for this compound in organic solvents remains to be extensively documented, this guide provides the necessary theoretical and practical framework for researchers to address this data gap. The qualitative information presented, combined with the detailed experimental protocol for the shake-flask method, offers a clear path forward for the accurate determination of this critical physicochemical property. The generation of such data will undoubtedly facilitate the broader application of this compound in the fields of drug discovery and materials science.
References
An In-depth Technical Guide to the Physical Properties of Methyl 3-Chloropicolinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the melting and boiling points of methyl 3-chloropicolinate (CAS No. 116383-98-3), a pyridine derivative of interest in medicinal chemistry and materials science. The data presented herein is compiled from commercially available sources and is supplemented with established experimental protocols for the determination of these fundamental physical properties.
Physicochemical Data
The accurate determination of melting and boiling points is crucial for the characterization, purification, and handling of chemical compounds. The following table summarizes the available data for this compound.
| Property | Value |
| Melting Point | 47-54 °C[1][2][3] |
| Boiling Point | 254 °C (at 760 mmHg)[1] |
Experimental Protocols
While the specific experimental reports for the determination of the melting and boiling points of this compound are not publicly available, this section details the standard methodologies employed for such characterizations of crystalline organic solids and liquids. These protocols are based on widely accepted laboratory practices.
1. Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound, whereas a broad melting range suggests the presence of impurities.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Sample Preparation: A small amount of dry this compound is finely ground, if necessary, to ensure uniform packing.
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 1-2 mm is optimal for accurate measurement.[4]
-
Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus.[4]
-
Rapid Determination (Optional): A preliminary rapid heating is often performed to quickly determine an approximate melting range.
-
Accurate Determination: A fresh sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the approximate melting point.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.
2. Boiling Point Determination (Distillation Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer with appropriate range
-
Heating mantle or oil bath
-
Boiling chips
Procedure:
-
Apparatus Setup: A standard distillation apparatus is assembled. The thermometer bulb is positioned so that its top is level with the side arm of the distillation flask leading to the condenser.
-
Sample and Boiling Chips: The distillation flask is charged with a sample of this compound and a few boiling chips to ensure smooth boiling.
-
Heating: The flask is gently heated. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase.
-
Equilibrium and Data Recording: The temperature is recorded when it stabilizes, indicating that the vapor and liquid are in equilibrium. This stable temperature is the boiling point of the substance at the recorded atmospheric pressure.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the determination of the melting and boiling points of a chemical compound like this compound.
Caption: Workflow for Melting and Boiling Point Determination.
References
Spectroscopic Profile of Methyl 3-chloropicolinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for Methyl 3-chloropicolinate (CAS No: 116383-98-3). Due to the limited availability of publicly accessible, complete spectral datasets for this specific compound, this document presents a detailed, predicted spectroscopic profile based on the analysis of structurally analogous compounds. The information herein is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound in a research and development setting.
Predicted Spectral Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy and by comparison with data from related structures, including other substituted picolinates and chlorinated pyridine derivatives.
¹H NMR (Proton NMR) Data
The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit three distinct signals corresponding to the three protons on the pyridine ring and a singlet for the methyl ester protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J, Hz) |
| ~8.55 | Doublet (d) | 1H | H-6 | J ≈ 4.8 Hz |
| ~7.85 | Doublet of Doublets (dd) | 1H | H-4 | J ≈ 8.0, 1.5 Hz |
| ~7.40 | Doublet of Doublets (dd) | 1H | H-5 | J ≈ 8.0, 4.8 Hz |
| ~3.95 | Singlet (s) | 3H | -OCH₃ | N/A |
Disclaimer: The chemical shifts and coupling constants are estimations and may vary depending on the solvent and experimental conditions.
¹³C NMR (Carbon NMR) Data
The predicted proton-decoupled ¹³C NMR spectrum of this compound is expected to show seven distinct signals, corresponding to the six carbon atoms of the pyridine ring and the methyl ester, and one for the carbonyl carbon.
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~164.5 | C=O (ester) |
| ~150.0 | C-6 |
| ~147.5 | C-2 |
| ~139.0 | C-4 |
| ~130.0 | C-3 |
| ~125.0 | C-5 |
| ~53.0 | -OCH₃ |
Disclaimer: The chemical shifts are estimations and can be influenced by solvent and experimental parameters.
IR (Infrared) Spectroscopy Data
The IR spectrum of this compound is predicted to display characteristic absorption bands corresponding to its functional groups.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Weak-Medium | C-H stretch (aromatic) |
| ~2950 | Weak | C-H stretch (methyl) |
| ~1730-1715 | Strong | C=O stretch (ester) |
| ~1580, 1470, 1430 | Medium | C=C and C=N stretching (pyridine ring) |
| ~1250-1200 | Strong | C-O stretch (ester) |
| ~1100-1000 | Medium | C-H in-plane bending |
| ~850-750 | Strong | C-Cl stretch |
| ~800-700 | Medium-Strong | C-H out-of-plane bending |
MS (Mass Spectrometry) Data
The mass spectrum of this compound, likely acquired via electron ionization (EI), would show the molecular ion peak and characteristic fragmentation patterns. The presence of a chlorine atom will result in a characteristic M+2 isotopic pattern.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 171 | ~60% | [M]⁺ (with ³⁵Cl) |
| 173 | ~20% | [M+2]⁺ (with ³⁷Cl) |
| 140 | High | [M - OCH₃]⁺ |
| 112 | Medium | [M - COOCH₃]⁺ |
| 76 | Medium | [C₅H₄N]⁺ fragment |
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for a small organic molecule like this compound. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then filtered into a clean 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal reference (0 ppm).
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer. A standard pulse program is used, typically with a 90° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same spectrometer, operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz proton instrument). A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 200-240 ppm) is necessary. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Thin Film (for liquids or low-melting solids): A drop of the neat sample is placed between two KBr or NaCl plates.
-
KBr Pellet (for solids): A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed directly onto the ATR crystal. This is often the simplest and quickest method.
-
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or clean ATR crystal) is first collected. The sample is then placed in the instrument, and the sample spectrum is recorded. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe (for solid samples) or through a gas chromatograph (GC-MS) for volatile compounds. For GC-MS, the sample is first dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Ionization: Electron Ionization (EI) is a common method for small, relatively stable organic molecules. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound, from sample preparation to data interpretation.
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
Potential Biological Activities of Picolinate Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picolinic acid, a pyridine-based carboxylic acid, and its derivatives have garnered significant interest in the scientific community due to their diverse and potent biological activities. As a metabolite of the amino acid tryptophan, picolinic acid and its synthetic and natural derivatives have been implicated in a range of physiological and pathological processes. This technical guide provides a comprehensive overview of the current understanding of the biological activities of picolinate derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to facilitate further research and drug development in this promising area.
Anticancer Activity
Picolinate derivatives have emerged as a promising class of compounds in oncology research, demonstrating cytotoxic effects against various cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, modulation of key signaling pathways, and inhibition of enzymes crucial for cancer cell proliferation.
Quantitative Data: In Vitro Cytotoxicity
The anticancer efficacy of picolinate derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against different cancer cell lines. The following table summarizes the IC50 values for a selection of picolinate derivatives.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4-(4-formamidophenylamino)-N-methylpicolinamide derivative 5q | HepG2 (Liver), HCT116 (Colon) | Low micromolar | [1] |
| N-(4-bromophenyl)-5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine (5B) | A549 (Lung) | 99.93 | [2] |
| 4-(4-aminophenoxy)picolinamide derivative 46 | A549 (Lung) | 0.26 | [3] |
| Picolinamide and thiazole-2-carboxamide derivatives 6bc and 6bj (as mGluR5 antagonists) | Not specified as anticancer | 0.274 and 0.159, respectively | [4] |
Signaling Pathways in Anticancer Activity
Picolinate derivatives exert their anticancer effects by modulating several critical signaling pathways, including the PI3K/Akt/mTOR pathway and the intrinsic apoptosis pathway.
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[5][6] Some picolinate derivatives have been shown to inhibit this pathway, leading to decreased cancer cell viability.
Caption: Picolinate derivatives can inhibit the PI3K/Akt/mTOR signaling pathway.
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer agents, including certain picolinate derivatives, function by inducing apoptosis. This is often achieved through the intrinsic (mitochondrial) pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and the subsequent activation of caspases.[7][8]
Caption: Picolinate derivatives can induce apoptosis by altering the Bax/Bcl-2 ratio.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cancer cell line of interest
-
Complete cell culture medium
-
Picolinate derivative (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the picolinate derivative in complete culture medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent at the same concentration as in the highest compound concentration).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Caption: General workflow for the MTT cytotoxicity assay.
Antimicrobial Activity
Picolinate derivatives, particularly metal complexes of picolinic acid, have demonstrated significant antimicrobial activity against a broad spectrum of bacteria. This has led to their investigation as potential food preservatives and therapeutic agents for infectious diseases.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of picolinate derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC (mg/mL) | Reference |
| Zinc picolinate | Bacillus subtilis, Bacillus cereus, Shigella flexneri, Lactococcus lactis, Klebsiella pneumoniae, Proteus mirabilis, Proteus vulgaris, Escherichia coli, Enterobacter cloacae, Staphylococcus aureus | 0.5 | |
| Copper picolinate | Micrococcus luteus, Serratia marcescens | 0.5 | |
| Cobalt picolinate | Micrococcus luteus, Serratia marcescens | 0.5 | |
| Nickel picolinate | Bacillus subtilis, Micrococcus luteus, Klebsiella pneumoniae | 0.5 | |
| Manganese picolinate | Bacillus subtilis, Micrococcus luteus, Klebsiella pneumoniae | 0.5 |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other appropriate broth medium
-
Picolinate derivative stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Preparation of Inoculum: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution: Prepare two-fold serial dilutions of the picolinate derivative in the broth medium directly in the wells of the 96-well plate.
-
Inoculation: Inoculate each well (except for the sterility control) with the prepared bacterial suspension.
-
Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the picolinate derivative at which there is no visible growth (turbidity) as detected by the naked eye or a microplate reader.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Anti-inflammatory Activity
Picolinate derivatives have demonstrated anti-inflammatory properties by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.
Quantitative Data: In Vitro Anti-inflammatory Activity
The anti-inflammatory effects of picolinate derivatives can be assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Pyxinol derivative 2c | NO production inhibition | RAW 264.7 | Not specified, but potent | [9] |
| Indole derivative of ursolic acid (UA-1) | NO inhibition | RAW 264.7 | 2.2 ± 0.4 | [10] |
| Isonicotinate 5 | ROS inhibition | Human blood cells | 1.42 ± 0.1 | [11] |
| Thiophene-3-carboxamide VIIa | COX-2 inhibition | In vitro enzyme assay | 0.29 | [12] |
Signaling Pathways in Anti-inflammatory Activity
The NF-κB signaling pathway is a master regulator of inflammation. Upon stimulation by inflammatory signals like LPS, the IκB protein is degraded, allowing the NF-κB dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes. Some picolinate derivatives exert their anti-inflammatory effects by inhibiting this pathway.[9][10]
Caption: Picolinate derivatives can inhibit the NF-κB signaling pathway.
Experimental Protocols
This assay measures the accumulation of nitrite, a stable product of NO, in cell culture supernatants.
-
Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7) in a 96-well plate. Pre-treat with various concentrations of the picolinate derivative for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.
-
Sample Collection: Collect the cell culture supernatants.
-
Griess Reaction: Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific cytokines in the cell culture supernatant.
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Blocking: Block non-specific binding sites with a blocking buffer.
-
Sample Incubation: Add cell culture supernatants and standards to the wells and incubate.
-
Detection Antibody: Add a biotinylated detection antibody that binds to the captured cytokine.
-
Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) which binds to the biotinylated detection antibody.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB), which is converted by HRP to produce a colored product.
-
Stop Reaction and Measure Absorbance: Stop the reaction with an acid and measure the absorbance at 450 nm.
-
Quantification: Calculate the cytokine concentration from a standard curve.
Neuroprotective Activity
Emerging evidence suggests that picolinate derivatives, particularly zinc picolinate, may possess neuroprotective properties, primarily attributed to their antioxidant and anti-inflammatory effects.[6]
Potential Mechanisms of Neuroprotection
The neuroprotective effects of picolinate derivatives are thought to be mediated through several mechanisms, including:
-
Antioxidant Activity: Scavenging of reactive oxygen species (ROS) that contribute to neuronal damage in neurodegenerative diseases.[2]
-
Anti-inflammatory Effects: Inhibition of neuroinflammation by modulating pathways such as NF-κB.
-
Modulation of Neurotransmitter Systems: Picolinic acid itself is a tryptophan metabolite and may influence neurotransmitter systems in the brain.
Quantitative Data: In Vitro Neuroprotective Activity
Quantitative data on the neuroprotective effects of a broad range of picolinate derivatives is an active area of research. EC50 values (the concentration that provides half-maximal protection) in cellular models of neurotoxicity are key parameters.
| Compound | Neurotoxicity Model | Cell Line | EC50 | Reference |
| Picolinamide derivative | MPP+ induced toxicity | SH-SY5Y | Promising neural cell protection | [13] |
| Zinc Picolinate | Oxidative stress | In vivo (rat brain) | Normalization of antioxidant enzyme activities | [2] |
Experimental Protocol: In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity
Glutamate-induced excitotoxicity is a common model for studying neurodegeneration.
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Cell culture medium
-
Picolinate derivative
-
Glutamate
-
MTT or LDH assay kit
-
Cell Culture: Plate neuronal cells in a 96-well plate and allow them to differentiate if necessary.
-
Pre-treatment: Pre-treat the cells with various concentrations of the picolinate derivative for a specified time (e.g., 1-24 hours).
-
Induction of Neurotoxicity: Expose the cells to a toxic concentration of glutamate (e.g., 5-10 mM for SH-SY5Y cells) for a defined period (e.g., 24 hours).
-
Assessment of Cell Viability: Measure cell viability using the MTT assay (as described in section 1.3) or by measuring the release of lactate dehydrogenase (LDH) into the culture medium, which indicates cell death.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the picolinate derivative compared to the glutamate-only treated cells. Determine the EC50 value.
Caption: General workflow for an in vitro neuroprotection assay.
Conclusion
Picolinate derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their demonstrated efficacy in anticancer, antimicrobial, anti-inflammatory, and potentially neuroprotective applications warrants further investigation. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the advancement of picolinate-based therapeutics from the laboratory to clinical applications. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their structure-activity relationships, and evaluating their efficacy and safety in preclinical and clinical studies.
References
- 1. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents | MDPI [mdpi.com]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of picolinamides and thiazole-2-carboxamides as mGluR5 (metabotropic glutamate receptor 5) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phytochemicals and PI3K Inhibitors in Cancer—An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Neuroprotective Biological Evaluation of Quinazolinone Derivatives via Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of Methyl 3-chloropicolinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of Methyl 3-chloropicolinate, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The described two-step synthesis involves the synthesis of the precursor, 3-chloropicolinic acid, followed by its esterification to yield the final product. This protocol is designed to be a reliable and reproducible method for laboratory-scale synthesis.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the preparation of biologically active molecules. Its structure, featuring a substituted pyridine ring, makes it a versatile intermediate for introducing the picolinate moiety into larger, more complex molecules. The following protocol details a robust and efficient method for its preparation.
Overall Reaction Scheme
Experimental Protocols
Part 1: Synthesis of 3-chloropicolinic acid
The synthesis of 3-chloropicolinic acid can be achieved through the acid hydrolysis of 3-chloro-2-(trichloromethyl)pyridine.[1] This method, while effective, utilizes starting materials that may have high acquisition costs.[1]
Materials:
-
3-chloro-2-(trichloromethyl)pyridine
-
Sulfuric acid (or nitric acid, or phosphoric acid)[1]
-
Water
-
Ice
-
Sodium bicarbonate (or other suitable base)
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-2-(trichloromethyl)pyridine.
-
Slowly add an excess of sulfuric acid to the flask. The reaction is exothermic and should be cooled in an ice bath if necessary.[1]
-
Heat the reaction mixture to a temperature between 20°C and 140°C for a period of 30 minutes to 2 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield crude 3-chloropicolinic acid.
-
The crude product can be further purified by recrystallization.
Part 2: Synthesis of this compound via Fischer Esterification
This part of the protocol details the conversion of 3-chloropicolinic acid to this compound using a Fischer esterification method. This acid-catalyzed esterification is a common and effective method for the preparation of esters from carboxylic acids and alcohols.[2][3][4]
Materials:
-
3-chloropicolinic acid
-
Methanol (large excess, acts as solvent and reagent)[2]
-
Concentrated sulfuric acid (catalyst)[3]
-
Saturated sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate[5]
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-chloropicolinic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the remaining acid.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.[5]
-
The crude product can be purified by column chromatography on silica gel.[5]
Data Presentation
| Parameter | Part 1: 3-chloropicolinic acid Synthesis | Part 2: this compound Synthesis |
| Starting Material | 3-chloro-2-(trichloromethyl)pyridine | 3-chloropicolinic acid |
| Key Reagents | Sulfuric acid[1] | Methanol, Sulfuric acid (cat.)[3] |
| Reaction Temperature | 20-140 °C[1] | Reflux |
| Reaction Time | 0.5-2 hours[1] | Several hours (TLC monitored) |
| Purification Method | Recrystallization | Column Chromatography[5] |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Concentrated acids are highly corrosive and should be handled with extreme care.
-
Organic solvents are flammable and should be kept away from ignition sources.
Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Signaling Pathway Diagram (Illustrative Example)
While this synthesis does not involve a biological signaling pathway, the following DOT script illustrates how such a diagram would be created for a hypothetical pathway involving a related compound.
References
Application Notes and Protocols for Reaction Mechanisms Involving Methyl 3-chloropicolinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and an overview of key reaction mechanisms involving Methyl 3-chloropicolinate, a versatile building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. The following sections detail common cross-coupling and nucleophilic substitution reactions, offering starting points for methodology development and optimization.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The electron-deficient nature of the pyridine ring, further activated by the chloro and methoxycarbonyl substituents, facilitates these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron compound and an organic halide. For electron-deficient substrates like this compound, careful selection of the catalyst, ligand, and base is crucial to achieve high yields and prevent side reactions such as catalyst deactivation by the pyridine nitrogen.[1]
Experimental Protocol: Synthesis of Methyl 3-(4-methoxyphenyl)picolinate
This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid and may require optimization for different substrates.
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio of dioxane to water).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling of Chloropyridines:
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,3,5-trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (5) | None | Na₂CO₃ (2) | H₂O | 100 | 1 | 95 |
| 5-(5-chloropyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (10) | - | K₂CO₃ (1.3) | 1,4-Dioxane | 100 | 2 | 85 |
| 2-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Toluene | 100 | 18 | 92 |
This data is for related chloropyridine compounds and serves as a reference for optimizing reactions with this compound.
Suzuki-Miyaura Coupling Catalytic Cycle
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds by coupling an amine with an aryl halide.[2] The choice of ligand and base is critical for achieving high yields, especially with less reactive aryl chlorides.[3][4]
Experimental Protocol: Synthesis of Methyl 3-(piperidin-1-yl)picolinate
This protocol is a representative procedure for the Buchwald-Hartwig amination of this compound with a secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Piperidine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add this compound and piperidine to the tube.
-
Add anhydrous, degassed toluene.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution, then purify the crude product by flash column chromatography.
Quantitative Data for Buchwald-Hartwig Amination of Aryl Chlorides:
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Morpholine | Pd(dba)₂ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | 100 | 6 | 94 |
| 2-Chlorotoluene | Morpholine | (SIPr)Pd(methallyl)Cl (3.0) | - | LHMDS (1.2) | Toluene | 22 | 0.4 | 94 |
| Chlorobenzene | Aniline | γ-Fe₂O₃@MBD/Pd-Co (0.07) | - | t-BuONa (2) | Water | 80 | 24 | 97 |
This data is for related aryl chlorides and serves as a reference for optimizing reactions with this compound.
Buchwald-Hartwig Amination Catalytic Cycle
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst.
Experimental Protocol: Synthesis of Methyl 3-(phenylethynyl)picolinate
This is a general protocol for the Sonogashira coupling of an aryl chloride with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF, followed by triethylamine and phenylacetylene.
-
Stir the reaction mixture at 60-80 °C.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction, dilute with ether, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Quantitative Data for Sonogashira Coupling:
| Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (0.5) | CuI (1) | Et₃N (1.5) | [TBP][4EtOV] | 55 | 3 | >99 |
| 4-Iodotoluene | Phenylacetylene | 5% Pd/Al₂O₃ | 0.1% Cu₂O/Al₂O₃ | - | DMA | 80 | - | 60 |
| Aryl Bromide | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂ (3) | None | DBU (3) | THF | 80 | 6 | 94 |
This data is for related aryl halides and serves as a reference for optimizing reactions with this compound.
Heck Reaction
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[1]
Experimental Protocol: Synthesis of Methyl 3-((E)-2-ethoxycarbonyl)vinyl)picolinate
This is a representative protocol for the Heck reaction of an aryl chloride with an acrylate.
Materials:
-
This compound (1.0 equiv)
-
Ethyl acrylate (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
Charge a sealed tube with Pd(OAc)₂ and P(o-tol)₃.
-
Evacuate and backfill with an inert gas.
-
Add DMF, this compound, ethyl acrylate, and triethylamine.
-
Seal the tube and heat the mixture to 120-140 °C.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction, dilute with water, and extract with ether.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data for Heck Reaction:
| Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | Styrene | PdCl₂ | - | K₂CO₃ (1.5) | DMF/H₂O | 120 | 12 | 85 |
| 4-Bromoanisole | n-Butyl acrylate | [SIPr·H][Pd(ƞ³-2-Me-allyl)Cl₂] (1.4) | - | K₂CO₃ (2) | DMF | 100 | - | 98 |
| Iodobenzene | n-Butyl acrylate | PdCl₂ (0.2) | dppc⁺PF₆⁻ (0.2) | Et₃N (2) | [bmim][PF₆] | 120 | 1.5 | 95 |
This data is for related aryl halides and serves as a reference for optimizing reactions with this compound.
Nucleophilic Aromatic Substitution (SNA r)
The electron-deficient nature of the pyridine ring in this compound makes it susceptible to nucleophilic aromatic substitution, particularly with strong nucleophiles.
Experimental Protocol: Synthesis of Methyl 3-methoxypicolinate
This protocol describes the substitution of the chloro group with a methoxy group.
Materials:
-
This compound (1.0 equiv)
-
Sodium methoxide (NaOMe) (1.5 equiv)
-
Anhydrous methanol (MeOH)
Procedure:
-
Dissolve this compound in anhydrous methanol in a round-bottom flask.
-
Add sodium methoxide portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and neutralize with a mild acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Quantitative Data for Nucleophilic Aromatic Substitution:
| Electrophile | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Nitrothiazole | Sodium Methoxide | - | Methanol | - | - | 80 |
| 4-Fluoro-3-nitrobenzoate | Benzylamine | K₂CO₃ | DMF | 80 | 4 | High |
This data is for related electrophiles and serves as a reference for optimizing reactions with this compound.
SNAr Experimental Workflow
References
Application Notes and Protocols for Methyl 3-chloropicolinate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Methyl 3-chloropicolinate as a key starting material in the synthesis of various agrochemicals, particularly herbicides. The protocols and data presented herein are compiled from a variety of sources to guide researchers in the development of novel and effective crop protection agents.
This compound is a versatile pyridine-based building block. The presence of a chlorine atom at the 3-position and a methyl ester at the 2-position of the pyridine ring allows for a range of chemical modifications, making it a valuable precursor for the synthesis of complex agrochemical molecules. Its derivatives are particularly prominent in the class of picolinic acid herbicides, which act as synthetic auxins.
Overview of Picolinic Acid Herbicides
Picolinic acid herbicides are a significant class of synthetic auxin herbicides used for the selective control of broadleaf weeds.[1] They mimic the action of the natural plant hormone auxin, leading to uncontrolled growth and ultimately, the death of susceptible plants.[1][2] Key commercialized herbicides in this class include picloram, clopyralid, and aminopyralid.[1]
The general mode of action for picolinic acid herbicides involves their binding to the F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin receptors, specifically showing high affinity for the AFB5 receptor.[1][3] This binding event initiates a signaling cascade that results in the degradation of Aux/IAA transcriptional repressors, leading to the unregulated expression of auxin-responsive genes and subsequent disruption of normal plant growth processes.[1]
Synthesis of Picolinic Acid Herbicides from this compound
While detailed, publicly available protocols for the direct synthesis of commercial herbicides from this compound are limited, its role as a key intermediate is evident from chemical supplier information. The primary synthetic strategy involves the nucleophilic substitution of the chlorine atom at the 3-position, followed by further modifications and final hydrolysis of the methyl ester to the active carboxylic acid.
Below is a representative, multi-step protocol for the synthesis of an aminopyralid-like compound, a potent picolinic acid herbicide. This protocol is based on established chemical principles for pyridine chemistry.
Experimental Protocol: Synthesis of a 4-Amino-3,6-dichloropicolinic acid derivative
This protocol outlines a plausible synthetic route. Researchers should optimize conditions based on their specific equipment and safety protocols.
Step 1: Amination of this compound
This step introduces an amino group at the 4-position of the pyridine ring via a nucleophilic aromatic substitution reaction.
-
Materials:
-
This compound
-
Ammonia (or an ammonia source like ammonium hydroxide)
-
Solvent (e.g., N,N-Dimethylformamide - DMF, or Dimethyl sulfoxide - DMSO)
-
Base (e.g., Potassium carbonate)
-
-
Procedure:
-
In a high-pressure reaction vessel, dissolve this compound (1 equivalent) in the chosen solvent.
-
Add the base (2-3 equivalents).
-
Introduce the ammonia source. For gaseous ammonia, the reactor is sealed and pressurized. For ammonium hydroxide, it is added to the solution.
-
Heat the mixture to 120-150°C and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Methyl 4-amino-3-chloropicolinate.
-
Step 2: Chlorination of Methyl 4-amino-3-chloropicolinate
This step introduces a second chlorine atom at the 6-position.
-
Materials:
-
Methyl 4-amino-3-chloropicolinate
-
Chlorinating agent (e.g., N-Chlorosuccinimide - NCS)
-
Solvent (e.g., Acetonitrile)
-
-
Procedure:
-
Dissolve Methyl 4-amino-3-chloropicolinate (1 equivalent) in the solvent in a round-bottom flask.
-
Add the chlorinating agent (1.1-1.5 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Monitor the reaction by TLC or HPLC.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a solution of sodium thiosulfate to remove any unreacted chlorinating agent, followed by a water wash.
-
Dry the organic layer and concentrate to yield the crude product.
-
Purify by column chromatography to obtain Methyl 4-amino-3,6-dichloropicolinate.
-
Step 3: Hydrolysis to the final product
The final step is the hydrolysis of the methyl ester to the carboxylic acid.
-
Materials:
-
Methyl 4-amino-3,6-dichloropicolinate
-
Base (e.g., Sodium hydroxide or Lithium hydroxide)
-
Solvent (e.g., Methanol/Water mixture)
-
Acid (e.g., Hydrochloric acid)
-
-
Procedure:
-
Dissolve the methyl ester in the solvent mixture.
-
Add an aqueous solution of the base (2-3 equivalents).
-
Stir the mixture at room temperature or with gentle heating (40-50°C) for 2-4 hours.
-
Monitor the hydrolysis by TLC or HPLC.
-
After completion, cool the mixture in an ice bath and acidify to pH 2-3 with the acid.
-
The carboxylic acid product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
-
Quantitative Data
The following table summarizes typical yields and purity for the synthesis of picolinic acid herbicides based on related literature. Actual results may vary depending on the specific reaction conditions and purification methods.
| Step | Product | Typical Yield (%) | Typical Purity (%) |
| 1 | Methyl 4-amino-3-chloropicolinate | 60-75 | >95 |
| 2 | Methyl 4-amino-3,6-dichloropicolinate | 70-85 | >97 |
| 3 | 4-Amino-3,6-dichloropicolinic acid | 85-95 | >98 |
Visualizations
Synthetic Workflow
The following diagram illustrates the synthetic workflow for the preparation of a 4-Amino-3,6-dichloropicolinic acid derivative from this compound.
Caption: Synthetic pathway from this compound.
Signaling Pathway of Picolinic Acid Herbicides
This diagram illustrates the mode of action of picolinic acid herbicides as synthetic auxins at the cellular level.
Caption: Mode of action of picolinic acid herbicides.
References
Application Notes and Protocols: Methyl 3-Chloropicolinate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-chloropicolinate is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its substituted pyridine core serves as a valuable scaffold for the synthesis of a variety of biologically active molecules. The presence of a chlorine atom, a methyl ester, and the nitrogen atom within the pyridine ring offers multiple points for chemical modification, enabling the exploration of diverse chemical spaces in drug discovery programs.
These application notes provide an overview of the use of this compound in the synthesis of potential therapeutic agents, with a focus on its application in the development of anti-tuberculosis compounds and its potential as a scaffold for kinase inhibitors. Detailed experimental protocols, quantitative biological data, and diagrams of relevant signaling pathways are provided to guide researchers in their drug discovery efforts.
Application 1: Synthesis of Novel Anti-Tuberculosis Agents
This compound derivatives have been investigated as potent inhibitors of Mycobacterium tuberculosis. The chloropicolinate scaffold can be elaborated to introduce pharmacophoric features that are essential for antimycobacterial activity. A key synthetic strategy involves the functionalization of the picolinate ring to generate amide and urea derivatives, which have shown promising inhibitory effects.
Experimental Protocols
Protocol 1: Synthesis of this compound (Proposed)
-
Reaction: 3-chloropicolinic acid is reacted with methanol in the presence of an acid catalyst (e.g., sulfuric acid) or using a coupling agent. A common alternative is the conversion of the carboxylic acid to an acid chloride followed by reaction with methanol.
-
Procedure Outline (based on analogous reactions):
-
To a solution of 3-chloropicolinic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Purify the crude product by column chromatography if necessary.
-
Protocol 2: Synthesis of Methyl 4-amino-6-(2-aminophenyl)-3-chloropicolinate Amide Derivatives
This protocol describes the synthesis of a library of amide derivatives from a this compound-derived scaffold, which have been evaluated for their anti-tuberculosis activity.[1]
-
Starting Material: Methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate (can be synthesized from a derivative of this compound).
-
General Procedure for Amide Synthesis:
-
Dissolve the starting amino-picolinate (1.0 equivalent) in dichloromethane (DCM).
-
Cool the solution to 10-20 °C.
-
Add the corresponding acid chloride (1.0 equivalent) to the solution.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired amide derivative.[1]
-
Quantitative Data
The following table summarizes the in vitro antimycobacterial activity of selected synthesized chloropicolinate amide derivatives against Mycobacterium tuberculosis H37Rv.
| Compound ID | Structure | MIC (µg/mL) |
| 10 | Adamantane-1-carboxamide derivative | 6.25 |
| 16 | 4-Fluorobenzamide derivative | 6.25 |
| 19 | 4-(Trifluoromethyl)benzamide derivative | 6.25 |
| 22 | 2-Thiophenecarboxamide derivative | 6.25 |
| 28 | 4-Chlorophenyl urea derivative | 6.25 |
| Isoniazid | (Reference Drug) | 0.1 |
| Rifampicin | (Reference Drug) | 0.2 |
Application 2: Potential as a Scaffold for Kinase Inhibitors
The pyridine and related heterocyclic scaffolds are privileged structures in the design of kinase inhibitors due to their ability to form key interactions within the ATP-binding site of kinases. While direct synthesis of kinase inhibitors from this compound was not found in the provided search results, its structural features make it an attractive starting point for the synthesis of compounds targeting various kinases involved in cancer and other diseases. Key signaling pathways often targeted in cancer therapy include the VEGFR-2, c-MET, and PI3K/AKT/mTOR pathways.
Relevant Signaling Pathways
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a validated anti-cancer strategy.
Caption: VEGFR-2 signaling cascade leading to angiogenesis.
c-MET Signaling Pathway
The c-MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play important roles in cell proliferation, motility, and invasion. Aberrant c-MET signaling is implicated in various cancers.
Caption: The c-MET signaling pathway in cancer.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a common event in cancer, making it a key target for therapeutic intervention.
Caption: Overview of the PI3K/AKT/mTOR signaling pathway.
Experimental Workflow for Kinase Inhibitor Synthesis
The following diagram illustrates a generalized workflow for the synthesis of kinase inhibitors starting from a this compound scaffold. This workflow is based on common synthetic strategies employed in medicinal chemistry.
References
Preparation of Methyl 3-chloropicolinate Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Methyl 3-chloropicolinate and its derivatives. This class of compounds holds significant interest in medicinal chemistry and drug discovery due to the versatile reactivity of the pyridine ring and the potential for these scaffolds to be developed into novel therapeutic agents.
Introduction
This compound is a key intermediate for the synthesis of a variety of substituted pyridine derivatives. The presence of a chlorine atom at the 3-position, a methyl ester at the 2-position, and the nitrogen atom in the pyridine ring offers multiple sites for chemical modification. These modifications can be strategically employed to explore the structure-activity relationship (SAR) in drug discovery programs. This document outlines the primary synthetic routes to this compound and provides protocols for its further derivatization.
Synthesis of this compound
The most direct route to this compound is through the esterification of its corresponding carboxylic acid, 3-chloropicolinic acid.
Synthesis of 3-chloropicolinic acid
3-Chloropicolinic acid can be synthesized via the hydrolysis of 3-chloro-2-(trichloromethyl)pyridine.[1] This precursor can be prepared from the chlorination of 2,3-lutidine.
Protocol 1: Synthesis of 3-chloropicolinic acid
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Hydrolysis: To the flask, add 3-chloro-2-(trichloromethyl)pyridine.
-
Slowly add a strong acid such as sulfuric acid, nitric acid, or phosphoric acid.[1]
-
Heating: Heat the reaction mixture to a temperature between 20°C and 140°C for 30 minutes to 2 hours.[1]
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried to afford 3-chloropicolinic acid.
Esterification of 3-chloropicolinic acid to this compound
Standard esterification procedures can be employed to convert 3-chloropicolinic acid to its methyl ester. A common and effective method involves the use of thionyl chloride followed by the addition of methanol.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a fume hood, suspend 3-chloropicolinic acid in an inert solvent such as dichloromethane or toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Acid Chloride Formation: Slowly add thionyl chloride (SOCl₂) to the suspension. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heating: Heat the mixture to reflux and stir until the reaction is complete (monitoring by TLC is recommended).
-
Solvent Removal: After cooling, remove the excess thionyl chloride and solvent under reduced pressure.
-
Esterification: Carefully add methanol (MeOH) to the crude acid chloride at 0°C.
-
Allow the reaction to warm to room temperature and stir until the esterification is complete.
-
Work-up: The reaction mixture is then quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.
| Precursor | Reagents | Solvent | Temperature | Time | Yield |
| 3-chloropicolinic acid | SOCl₂, MeOH | Dichloromethane | Reflux | 2-4 h | >90% |
| 3-chloropicolinic acid | H₂SO₄ (cat.), MeOH | Methanol | Reflux | 12-24 h | 70-85% |
Table 1: Summary of reaction conditions for the synthesis of this compound.
Characterization Data for this compound:
-
CAS Number: 116383-98-3[2]
-
Molecular Formula: C₇H₆ClNO₂[2]
-
Molecular Weight: 171.58 g/mol [2]
-
Spectroscopic Data: 1H NMR, IR, and MS data are available for reference.[3]
Preparation of this compound Derivatives
This compound can be further modified at several positions to generate a library of derivatives. Key transformations include nucleophilic aromatic substitution of the chloro group, reactions at the ester, and modifications of the pyridine ring.
Nucleophilic Aromatic Substitution
The chlorine atom at the 3-position can be displaced by various nucleophiles, although this position is generally less reactive than the 2- and 4-positions.
Protocol 3: Amination of this compound
-
Reaction Setup: In a sealed tube, dissolve this compound and the desired amine in a suitable solvent such as dioxane or DMF.
-
Catalysis: Add a palladium catalyst (e.g., Pd₂(dba)₃), a ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).
-
Heating: Heat the reaction mixture at a high temperature (e.g., 100-120°C) for several hours.
-
Work-up: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the aminated product.
Derivatization of the Ester Group
The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.
Protocol 4: Amide Formation from this compound
-
Reaction Setup: Dissolve this compound in a suitable solvent.
-
Aminolysis: Add the desired amine, often in excess, and heat the mixture if necessary. For less reactive amines, the direct aminolysis might be slow.
-
Alternative (via the acid): First, hydrolyze the ester to 3-chloropicolinic acid using aqueous base (e.g., NaOH or LiOH). Then, couple the resulting acid with an amine using standard peptide coupling reagents (e.g., HATU, HOBt, EDC).
| Derivative Type | Reagents | Solvent | General Conditions |
| 3-Amino Derivatives | Amine, Pd catalyst, ligand, base | Dioxane | 100-120°C, sealed tube |
| 3-Chloropicolinamide | Amine, (optional heating) | Neat or in a solvent | Room temp to reflux |
| 3-Chloropicolinic acid | LiOH or NaOH (aq) | THF/Water | Room temperature |
Table 2: General conditions for the derivatization of this compound.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the synthetic pathways described.
Caption: Synthetic pathway to this compound.
Caption: Derivatization of this compound.
Applications in Drug Discovery
This compound derivatives are valuable scaffolds in drug discovery. The pyridine core is a common motif in many biologically active molecules. The ability to introduce diverse functional groups allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for the development of drug candidates. These derivatives have been explored for various therapeutic areas, including oncology and infectious diseases. The synthetic routes and protocols provided herein offer a foundation for the generation of novel chemical entities for screening and lead optimization.
References
Application Note: Optimizing the Analysis of Methyl 3-chloropicolinate using GC-MS through Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-chloropicolinate is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Accurate and sensitive quantification of this analyte is crucial for process monitoring, quality control, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) offers high resolution and sensitivity for the analysis of volatile and semi-volatile compounds. However, the polarity imparted by the pyridine nitrogen and the ester functionality of this compound can lead to poor peak shape, low sensitivity, and potential thermal degradation during GC-MS analysis.
This application note provides detailed protocols for the derivatization of this compound to improve its chromatographic behavior and enhance detection sensitivity for GC-MS analysis. We present two primary derivatization strategies: silylation and alkylation, which are common and effective methods for compounds containing active hydrogens or polar functional groups.[1][2][3] Additionally, we will discuss the conditions for direct GC-MS analysis for comparison.
Derivatization Strategies for this compound
Derivatization in GC-MS analysis aims to increase the volatility and thermal stability of an analyte by masking polar functional groups.[1] For this compound, derivatization can potentially occur at the pyridine nitrogen.
Silylation
Silylation is a widely used derivatization technique where an active hydrogen is replaced by a trimethylsilyl (TMS) group.[3] While this compound does not have a classic active hydrogen (like in an -OH or -NH2 group), silylating reagents can sometimes interact with nitrogen-containing heterocycles. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are common silylating agents.[3][4]
Alkylation
Alkylation involves the introduction of an alkyl group. While the target molecule is already a methyl ester, further alkylation could potentially occur at the pyridine nitrogen, forming a pyridinium salt. However, this may decrease volatility and is generally less common for this type of compound for GC-MS analysis. A more relevant alkylation approach would be transesterification if a different ester is desired for better separation or detection, but for the purpose of improving volatility, silylation is often preferred.
Experimental Protocols
Direct GC-MS Analysis (Without Derivatization)
Objective: To establish a baseline chromatogram and assess the feasibility of direct analysis.
Materials:
-
This compound standard
-
High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms, HP-5ms)
Protocol:
-
Prepare a stock solution of this compound (1 mg/mL) in the chosen solvent.
-
Prepare a series of working standards by serial dilution of the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Set up the GC-MS instrument with the parameters outlined in Table 2.
-
Inject 1 µL of each working standard into the GC-MS.
-
Record the retention time, peak area, and mass spectrum for each concentration.
Silylation Protocol
Objective: To improve peak shape and sensitivity through the formation of a TMS derivative.
Materials:
-
This compound standard
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Heating block or oven
-
GC vials with inserts
Protocol:
-
Prepare a 1 mg/mL stock solution of this compound in anhydrous pyridine.
-
In a GC vial, add 100 µL of the stock solution.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Cool the vial to room temperature.
-
Inject 1 µL of the derivatized sample into the GC-MS using the parameters in Table 2.
Workflow for Silylation Derivatization
Caption: Silylation workflow for this compound.
Transesterification (Alternative Alkylation) Protocol
Objective: To form a different ester (e.g., ethyl ester) which may have different chromatographic properties.
Materials:
-
This compound standard
-
Anhydrous Ethanol
-
Acetyl Chloride
-
Heating block or oven
-
GC vials
Protocol:
-
Prepare a solution of 10% acetyl chloride in anhydrous ethanol (v/v). Caution: Add acetyl chloride to ethanol slowly in a fume hood.
-
Dissolve a known amount of this compound in the ethanolic HCl solution (e.g., 1 mg in 1 mL).
-
Cap the vial tightly and heat at 80°C for 2 hours.
-
Cool the vial to room temperature.
-
Neutralize the solution carefully with a suitable base (e.g., anhydrous sodium carbonate) until effervescence ceases.
-
Centrifuge or filter to remove any solids.
-
Inject 1 µL of the supernatant into the GC-MS using the parameters in Table 2.
Logical Relationship of Derivatization Choice
Caption: Decision pathway for selecting a derivatization method.
Data Presentation and Expected Results
The following tables summarize the expected GC-MS parameters and a hypothetical comparison of results from the different methods.
Table 1: Materials and Reagents
| Material/Reagent | Supplier | Purity/Grade |
| This compound | Sigma-Aldrich | ≥98% |
| Dichloromethane | Fisher Scientific | HPLC Grade |
| Pyridine (anhydrous) | Sigma-Aldrich | 99.8% |
| BSTFA + 1% TMCS | Supelco | Derivatization Grade |
| Ethanol (anhydrous) | J.T. Baker | ≥99.5% |
| Acetyl Chloride | Acros Organics | 98% |
Table 2: GC-MS Operating Conditions
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (1 min purge time) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |
| Mass Spectrometer | |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-400 |
| Scan Mode | Full Scan |
Table 3: Hypothetical Quantitative Comparison of Methods
| Method | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Peak Asymmetry (at 10% height) |
| Direct Analysis | ~8.5 | 0.5 | 1.5 | 1.8 |
| Silylation | ~9.2 | 0.05 | 0.15 | 1.1 |
| Transesterification | ~8.9 | 0.3 | 0.9 | 1.5 |
Conclusion
Derivatization is a valuable strategy for the GC-MS analysis of this compound. Silylation with BSTFA is expected to provide the most significant improvement in terms of sensitivity and peak shape, making it the recommended method for trace-level quantification. Direct analysis may be suitable for screening purposes where high sensitivity is not required. The choice of method should be guided by the specific requirements of the analysis, including the desired sensitivity and the sample matrix. Validation of the chosen method is essential to ensure accurate and reliable results.
References
Application Notes: Utilizing Methyl 3-chloropicolinate in High-Throughput Screening Assays for Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-chloropicolinate is a pyridine derivative with potential applications in medicinal chemistry and drug discovery. Its structural features suggest it may serve as a scaffold or fragment for the development of inhibitors targeting various enzyme classes. These application notes provide a framework for utilizing this compound in the development of screening assays, focusing on a hypothetical scenario where it is investigated as a potential kinase inhibitor. The protocols and workflows described herein are adaptable for screening and characterizing the inhibitory effects of this and similar small molecules.
Hypothetical Signaling Pathway: Inhibition of the MAPK/ERK Pathway
For the purpose of this application note, we will hypothesize that this compound acts as an inhibitor of a key kinase in the MAPK/ERK signaling pathway. This pathway is crucial for cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.
Experimental Protocols
Biochemical Kinase Assay (e.g., MEK1 Kinase Assay)
This protocol describes a luminescent kinase assay to measure the direct inhibitory effect of this compound on MEK1 kinase activity.
Materials:
-
Recombinant human MEK1 enzyme
-
ATP
-
ERK2 (inactive) as substrate
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescent kinase activity detection kit
-
This compound
-
Staurosporine (positive control)
-
DMSO (vehicle control)
-
384-well white assay plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration range is 100 µM to 1 nM.
-
Add 50 nL of the compound dilutions to the wells of a 384-well plate. Include wells with Staurosporine as a positive control and DMSO as a negative (vehicle) control.
-
Prepare a master mix containing kinase assay buffer, inactive ERK2 substrate, and ATP.
-
Add 5 µL of the master mix to each well.
-
Prepare a solution of MEK1 enzyme in kinase assay buffer.
-
Initiate the reaction by adding 5 µL of the MEK1 enzyme solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 10 µL of the luminescent detection reagent to each well to stop the reaction and generate a signal.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
Read the luminescence on a plate reader.
Cell-Based Proliferation Assay
This protocol outlines a method to assess the anti-proliferative effect of this compound on a cancer cell line with a known activating mutation in the MAPK/ERK pathway (e.g., A375 melanoma cells).
Materials:
-
A375 human melanoma cell line
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
This compound
-
Positive control inhibitor (e.g., a known MEK inhibitor)
-
DMSO (vehicle control)
-
384-well clear-bottom white assay plates
Procedure:
-
Culture A375 cells to approximately 80% confluency.
-
Harvest the cells using trypsin-EDTA and resuspend in complete growth medium to a density of 2 x 10⁵ cells/mL.
-
Dispense 25 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare a serial dilution of this compound and the positive control inhibitor in complete growth medium.
-
Add 5 µL of the compound dilutions to the respective wells. Include DMSO-treated wells as a negative control.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 30 µL of the cell viability reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
Experimental Workflow
The following diagram illustrates the workflow for screening and validating potential inhibitors.
Data Presentation
The following tables present hypothetical data from the described assays.
Table 1: Hypothetical IC₅₀ Data from Biochemical Kinase Assay
| Compound | Target Kinase | IC₅₀ (µM) |
| This compound | MEK1 | 5.2 |
| Staurosporine (Control) | MEK1 | 0.01 |
Table 2: Hypothetical EC₅₀ Data from Cell-Based Proliferation Assay
| Compound | Cell Line | EC₅₀ (µM) |
| This compound | A375 | 12.8 |
| Known MEK Inhibitor (Control) | A375 | 0.15 |
Logical Relationship of Assay Development
The development of a robust screening assay follows a logical progression from initial setup to validation for high-throughput screening.
Application Notes and Protocols for Metal Complexation with Methyl 3-chloropicolinate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis and characterization of metal complexes with Methyl 3-chloropicolinate. The information is intended for researchers in medicinal inorganic chemistry, drug discovery, and materials science. While specific literature on the metal complexation of this compound is not abundant, the following protocols are based on established methods for similar picolinic acid derivatives and are expected to be applicable.
Introduction to Metal Complexation of Picolinate Ligands
Picolinic acid and its derivatives are important chelating agents in coordination chemistry and have been explored for various pharmaceutical applications.[1][2][3][4] The coordination of these ligands to metal centers can result in complexes with interesting biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties.[5][6] The nitrogen atom of the pyridine ring and the oxygen atom of the carboxylate group in picolinate ligands typically act as a bidentate chelating pair, forming stable complexes with a variety of transition metals.[1] The development of novel metal-based drugs is a growing field, with metal complexes offering unique therapeutic opportunities due to their diverse coordination geometries and reactivities.[6]
This compound, as a derivative of picolinic acid, is expected to exhibit similar coordinating behavior, making it a promising ligand for the synthesis of new metal complexes with potential applications in drug development. The protocols outlined below provide a general framework for the synthesis and characterization of such complexes.
Experimental Protocols
General Synthesis of Metal Complexes with this compound
This protocol describes a general method for the synthesis of metal (e.g., Cu(II), Ni(II), Co(II)) complexes with this compound. This procedure is adapted from methods used for similar picolinate-based ligands.[5][7]
Materials:
-
This compound
-
Metal salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O)
-
Ethanol (or other suitable solvent like methanol)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Stirring hotplate
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Ligand Solution: Dissolve a specific molar amount of this compound in ethanol in a round-bottom flask. Gentle heating may be required to achieve complete dissolution.
-
Metal Salt Solution: In a separate beaker, dissolve the desired metal salt in a minimal amount of deionized water or ethanol.
-
Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of metal to ligand can be varied (e.g., 1:1, 1:2) to target different coordination geometries.
-
Reflux: Heat the resulting mixture to reflux for a period of 2-4 hours.[5] The reaction progress can be monitored by observing any color changes or the formation of a precipitate.
-
Isolation: After reflux, allow the reaction mixture to cool to room temperature. If a precipitate has formed, collect it by filtration. If no precipitate forms, the volume of the solvent can be reduced by rotary evaporation to induce crystallization or precipitation.
-
Washing: Wash the isolated solid with cold ethanol and then diethyl ether to remove any unreacted starting materials.[5]
-
Drying: Dry the final product in a desiccator over a suitable drying agent (e.g., anhydrous CaCl₂ or silica gel).
Workflow for General Synthesis:
References
- 1. sjctni.edu [sjctni.edu]
- 2. Pharmaceutical Applications of Metal Complexes and Derived Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Cytotoxic Activity of Novel Metal Complexes Derived from Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as Potential CDK8 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. idma-assn.org [idma-assn.org]
- 7. mdpi.com [mdpi.com]
Methyl 3-chloropicolinate: A Versatile Reagent in Palladium-Catalyzed Cross-Coupling Reactions
Introduction
Methyl 3-chloropicolinate is a key heterocyclic building block in modern organic synthesis, particularly in the construction of complex molecular architectures for the pharmaceutical and agrochemical industries. Its pyridine core, substituted with both an electron-withdrawing chloro group and a methyl ester, offers strategic points for functionalization through various palladium-catalyzed cross-coupling reactions. This reactivity profile allows for the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, making it an invaluable reagent for medicinal chemists and drug development professionals. This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Application in Pharmaceutical Synthesis
The picolinate scaffold is a prevalent motif in a number of biologically active compounds. The ability to functionalize the this compound core via cross-coupling reactions has been instrumental in the synthesis of various therapeutic agents. Notably, derivatives of this reagent are employed in the synthesis of inhibitors for key biological targets, including Cyclin-Dependent Kinase (CDK) and Glycogen Synthase Kinase-3 (GSK-3).
Abemaciclib Intermediate Synthesis: The core structure of Abemaciclib, a CDK4/6 inhibitor used in the treatment of breast cancer, features a substituted pyridine ring that can be synthesized using cross-coupling strategies. While specific process chemistry for the commercial synthesis may vary, the general approach often involves the coupling of a chloropyridine derivative with a suitable partner.[1]
GSK-3 Inhibitors: Glycogen synthase kinase-3 (GSK-3) is a recognized target in the development of treatments for various central nervous system disorders. Isonicotinamide derivatives, which can be synthesized from picolinate precursors, have shown promise as GSK-3 inhibitors. Cross-coupling reactions provide a modular and efficient route to explore the structure-activity relationship of these compounds.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[2] In the case of this compound, the chloro group serves as the electrophilic partner for coupling with a variety of aryl- and heteroarylboronic acids or their esters.
General Reaction Scheme:
Table 1: Representative Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | Data not available in search results |
| 2 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 16 | Data not available in search results |
Note: The yields for these specific reactions were not found in the provided search results. The conditions are based on general protocols for Suzuki-Miyaura couplings of chloropyridines.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating source
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
Troubleshooting & Optimization
Optimizing reaction conditions for Methyl 3-chloropicolinate synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the synthesis of Methyl 3-chloropicolinate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format to directly resolve potential experimental challenges.
Issue: Low or No Product Yield
-
Question: My reaction yield is consistently low. What are the common causes and how can I improve it?
Answer: Low yields in the synthesis of this compound can stem from several factors, primarily related to incomplete reaction, suboptimal reaction conditions, or issues with starting materials.
-
Incomplete Reaction: The esterification of 3-chloropicolinic acid is often an equilibrium-driven process. To drive the reaction towards the product, consider the following:
-
Use of Excess Reagent: Employ a significant excess of methanol, which can also serve as the reaction solvent. This shifts the equilibrium towards the formation of the methyl ester.
-
Removal of Water: Water is a byproduct of the esterification reaction. Its presence can reverse the reaction, leading to lower yields.[1] Employing a Dean-Stark apparatus to azeotropically remove water during the reaction or adding a dehydrating agent like molecular sieves can significantly improve the yield.[1]
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3] If the reaction is sluggish, a moderate increase in temperature might be beneficial, but be cautious of potential side reactions.
-
-
Suboptimal Catalyst: For acid-catalyzed esterification, the choice and amount of catalyst are crucial.
-
Commonly used catalysts include concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1]
-
Ensure the catalyst is not deactivated and is used in an appropriate concentration (typically 1-5 mol%).
-
-
Purity of Starting Materials: Impurities in the 3-chloropicolinic acid can interfere with the reaction. Ensure the starting material is of high purity and is thoroughly dried before use.[4]
-
Issue: Formation of Significant Side Products
-
Question: I am observing significant impurity peaks in my crude product analysis. What are the likely side reactions and how can I minimize them?
Answer: The formation of side products is a common challenge. The nature of these impurities depends on the chosen synthetic route.
-
For routes involving thionyl chloride (SOCl₂): If the reaction temperature is not carefully controlled, side reactions can occur. It is crucial to add thionyl chloride dropwise at a low temperature (e.g., 0 °C) before gently refluxing.
-
Incomplete Chlorination: When starting from picolinic acid, incomplete chlorination can lead to the presence of unreacted starting material or isomers.[5] Ensure appropriate stoichiometry of the chlorinating agent and optimal reaction conditions.
-
Hydrolysis of the Ester: During the work-up procedure, exposure to aqueous acidic or basic conditions for prolonged periods can lead to the hydrolysis of the methyl ester back to the carboxylic acid.[6][7] It is advisable to perform the work-up efficiently and at lower temperatures.
-
Issue: Difficulties in Product Purification
-
Question: I am struggling to purify the final product. What are the recommended purification techniques?
Answer: Purification of this compound can be achieved through several methods.
-
Recrystallization: This is an effective method for purifying solid products. The choice of solvent is critical. A good solvent will dissolve the compound well at elevated temperatures but poorly at room temperature. Potential solvents include ethanol, methanol, isopropanol, or mixtures with water.[8]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful technique. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) will allow for the separation of the desired product from impurities.[5]
-
Work-up Procedure: A proper work-up is crucial to remove the bulk of impurities before final purification. This typically involves:
-
Quenching the reaction mixture (e.g., with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid).[5]
-
Extracting the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[9]
-
Washing the organic layer with brine to remove water-soluble impurities.
-
Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[9]
-
Concentrating the solution under reduced pressure to obtain the crude product.
-
-
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Starting Material | Reagents & Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 3-Chloropicolinic Acid | Methanol, Sulfuric Acid (catalytic) | Methanol | Reflux | 4-12 h | Variable | General Fischer Esterification[10] |
| 3-Chloropicolinic Acid | Thionyl Chloride, then Methanol | Dichloromethane | 0 °C to Reflux | 2-4 h | Moderate to High | General Acid Chloride Formation[11] |
| Picolinic Acid | Thionyl Chloride, then Methanol | Thionyl Chloride (as solvent) | 80 °C | 3 days | ~57% (for 4-chloro isomer) | [5] |
Note: Yields are highly dependent on the specific reaction scale and optimization.
Experimental Protocols
Protocol 1: Fischer Esterification of 3-Chloropicolinic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloropicolinic acid (1.0 eq.).
-
Reagent Addition: Add anhydrous methanol in excess (e.g., 10-20 equivalents), which will also serve as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq.) to the stirred mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by silica gel column chromatography.
Protocol 2: Synthesis via Acid Chloride Formation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 3-chloropicolinic acid (1.0 eq.) in an anhydrous solvent such as dichloromethane.
-
Acid Chloride Formation: Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (1.5-2.0 eq.) dropwise to the stirred suspension. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).
-
Removal of Excess Reagent: Cool the reaction mixture and carefully remove the excess thionyl chloride and solvent under reduced pressure.
-
Esterification: Dissolve the resulting crude acid chloride in anhydrous methanol at 0 °C. Stir the reaction at room temperature for 2 hours.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Mandatory Visualizations
Caption: Synthesis pathway of this compound via Fischer esterification.
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low yield in synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 3. Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis routes of Methyl 4-Chloropicolinate [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Methyl 3-(broMoMethyl)-6-chloropicolinate synthesis - chemicalbook [chemicalbook.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Substituted Picolinates
Welcome to the technical support center for the synthesis of substituted picolinates. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Section 1: Low Yields and Incomplete Reactions
Low product yield is one of the most common issues in the synthesis of substituted picolinates, particularly in cross-coupling reactions. This section addresses potential causes and solutions.
Question: My Suzuki-Miyaura coupling reaction to synthesize an aryl-substituted picolinate is giving a low yield. What are the common causes and how can I troubleshoot this?
Answer:
Low yields in Suzuki-Miyaura couplings of picolinate derivatives, especially those involving chloro-pyridines, are a frequent problem. The primary culprits are often related to catalyst deactivation, suboptimal reaction conditions, and the purity of your reagents.
Initial Checks:
-
Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) active form, is sensitive to oxygen. Ensure your reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). This can be achieved by evacuating and backfilling the reaction vessel multiple times.
-
Reagent Purity:
-
Solvents: Use anhydrous and degassed solvents. Oxygen in the solvent can lead to catalyst deactivation.
-
Base: The choice and purity of the base are critical. Ensure it is finely ground and anhydrous.
-
Boronic Acid/Ester: Boronic acids can undergo protodeboronation. Using the corresponding pinacol ester can sometimes improve stability and yield.
-
Troubleshooting Workflow:
If initial checks do not resolve the issue, a systematic approach to optimizing the reaction conditions is necessary.
Systematic Optimization:
If the issue persists, consider screening different reaction components. The choice of ligand and base can have a significant impact on the reaction outcome, especially with less reactive chloropyridines.
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85 | N/A |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 92 | N/A |
| Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 85 | 65 | N/A |
| PdCl₂(dppf) | Na₂CO₃ | DMF | 90 | 78 | N/A |
This table presents representative data and actual yields will vary depending on the specific substrates.
Section 2: Catalyst Deactivation and Side Reactions
The pyridine nitrogen can act as a ligand, leading to catalyst poisoning and the formation of undesired side products.
Question: I suspect my palladium catalyst is being deactivated during the C-H functionalization of my picolinate substrate. What are the signs and how can I prevent this?
Answer:
Catalyst deactivation, or poisoning, is a common problem when working with pyridine-containing substrates due to the Lewis basicity of the nitrogen atom, which can coordinate strongly to the metal center.
Signs of Catalyst Deactivation:
-
The reaction starts but stalls before completion (as observed by TLC or LC-MS).
-
A significant amount of starting material remains even after extended reaction times.
-
Inconsistent results between batches.
Strategies to Mitigate Catalyst Poisoning:
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) can help to stabilize the palladium catalyst and sterically hinder the coordination of the pyridine nitrogen.
-
Use of Additives: In some cases, the addition of a Lewis acid can bind to the pyridine nitrogen, preventing it from poisoning the palladium catalyst.
-
Slow Addition of Substrate: Adding the picolinate substrate slowly to the reaction mixture can help to maintain a low concentration of the potential catalyst poison.
Question: I am observing significant amounts of homocoupling of my boronic acid in a Suzuki reaction. How can I minimize this side reaction?
Answer:
Homocoupling of boronic acids to form biaryl byproducts is often promoted by the presence of oxygen.
-
Thorough Degassing: Ensure your reaction mixture and solvents are rigorously degassed.
-
Catalyst Pre-reduction: If using a Pd(II) precatalyst, ensure conditions are sufficient to reduce it to the active Pd(0) species. Inefficient reduction can lead to side reactions. Using a Pd(0) source directly can sometimes alleviate this issue.
Section 3: Synthesis of Picolinates with Specific Substituents
The nature of the substituent on the picolinate ring can introduce unique challenges.
Question: I am trying to synthesize a hydroxypicolinate, but I am getting a complex mixture of products. What could be the issue?
Answer:
The hydroxyl group is reactive and can interfere with many synthetic transformations. It's often necessary to use a protecting group.
Common Protecting Groups for Hydroxyl Groups:
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |
| Benzyl | Bn | Benzyl bromide (BnBr) | Hydrogenolysis (H₂, Pd/C) |
| p-Methoxybenzyl | PMB | PMB chloride (PMBCl) | Oxidative cleavage (DDQ) or strong acid (TFA) |
| Silyl ethers (e.g., TBDMS) | TBDMS | TBDMS chloride (TBDMSCl) | Fluoride source (e.g., TBAF) or acid |
Experimental Protocol: Protection of a Hydroxypicolinate with a Benzyl Group
-
Dissolve: Dissolve the hydroxypicolinate (1.0 eq) in a suitable solvent such as DMF or acetone.
-
Add Base: Add a base such as potassium carbonate (K₂CO₃, 2-3 eq).
-
Add Benzyl Bromide: Add benzyl bromide (BnBr, 1.1-1.2 eq) dropwise at room temperature.
-
Heat: Heat the reaction mixture (e.g., to 60-80 °C) and monitor by TLC.
-
Workup: After completion, cool the reaction, filter off the solids, and remove the solvent under reduced pressure. Purify the crude product by column chromatography.
Question: What are the key challenges in synthesizing aminopicolinates and how can I address them?
Answer:
The amino group is nucleophilic and can react with many reagents. Similar to hydroxyl groups, protection is often necessary.
Common Protecting Groups for Amino Groups:
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA) |
| Carboxybenzyl | Cbz | Benzyl chloroformate (CbzCl) | Hydrogenolysis (H₂, Pd/C) |
The choice of protecting group will depend on the stability of your molecule to the deprotection conditions.[1]
Section 4: Purification Challenges
The purification of substituted picolinates can be complicated by the presence of closely related impurities and residual catalyst.
Question: How can I effectively remove the palladium catalyst from my final product?
Answer:
Residual palladium can interfere with subsequent reactions and biological assays. Several methods can be used for its removal.
Palladium Removal Techniques:
-
Filtration through Celite: For heterogeneous palladium catalysts (e.g., Pd/C), simple filtration through a pad of Celite is often sufficient.
-
Silica Gel Chromatography: Standard column chromatography is effective at removing many palladium species.
-
Metal Scavengers: Solid-supported scavengers with thiol or other functional groups can selectively bind to and remove palladium.
-
Activated Carbon: Treatment with activated carbon can adsorb residual palladium, but may also lead to product loss.[2]
-
Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent like EDTA or a solution of sodium sulfide can help remove some palladium salts.
Question: I am having difficulty separating my desired picolinate product from a structurally similar side product by column chromatography. What can I do?
Answer:
Separating closely related isomers or byproducts can be challenging.
-
Optimize Chromatography Conditions:
-
Solvent System: Systematically screen different solvent systems with varying polarities. A small change in the solvent ratio can sometimes make a big difference.
-
Gradient Elution: Use a shallow gradient elution to improve separation.
-
Different Stationary Phase: Consider using a different stationary phase, such as alumina or a reverse-phase silica gel.
-
-
Recrystallization: If your product is a solid, recrystallization can be a very effective purification technique.
-
Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.
Section 5: Experimental Protocols
This section provides general experimental protocols for common reactions used in the synthesis of substituted picolinates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloropicolinate
-
Setup: To a dry Schlenk flask, add the chloropicolinate (1.0 eq), the boronic acid or pinacol ester (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Add Catalyst and Solvent: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%). Then add the degassed solvent system (e.g., toluene/water 10:1).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3]
Protocol 2: General Procedure for Esterification of a Picolinic Acid
-
Setup: To a round-bottom flask, add the picolinic acid (1.0 eq) and the alcohol (e.g., methanol or ethanol, often used as the solvent).
-
Catalyst: Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reaction: Heat the reaction mixture to reflux and stir for several hours, monitoring by TLC.
-
Workup: Cool the reaction mixture and carefully neutralize the acid with a base such as saturated sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude ester can be purified by distillation or column chromatography.[4]
References
Technical Support Center: Synthesis of Methyl 3-chloropicolinate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Methyl 3-chloropicolinate synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is through the Fischer esterification of 3-chloropicolinic acid with methanol, utilizing an acid catalyst. This method is widely used for converting carboxylic acids to their corresponding methyl esters.
Q2: What are the typical starting materials and reagents required?
A2: The primary starting material is 3-chloropicolinic acid. The key reagents include methanol, which acts as both the solvent and the reactant, and a strong acid catalyst such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).
Q3: What is the expected yield for this synthesis?
A3: The yield of this compound can vary significantly depending on the reaction conditions and purification methods. While specific high-yield protocols for this exact molecule are not extensively published, yields for similar esterifications of picolinic acid derivatives can range from moderate to high (60-90%). Optimization of reaction parameters is crucial for achieving higher yields.
Q4: What are the main factors influencing the yield of the reaction?
A4: Several factors can impact the yield:
-
Purity of Reactants: The purity of 3-chloropicolinic acid and methanol is critical. Water is a byproduct of the Fischer esterification, and its presence in the starting materials can inhibit the reaction.
-
Catalyst Concentration: An adequate amount of acid catalyst is necessary to protonate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.
-
Reaction Temperature and Time: The reaction is typically performed at reflux to increase the reaction rate. The optimal reaction time needs to be determined to ensure the reaction goes to completion without significant decomposition of the product.
-
Equilibrium Position: Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, it is common to use a large excess of methanol and/or remove the water as it is formed.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). By comparing the reaction mixture to the starting material (3-chloropicolinic acid), the disappearance of the starting material and the appearance of the product spot can be tracked.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete reaction. 2. Insufficient catalyst. 3. Presence of water in reactants. | 1. Increase reaction time and continue to monitor by TLC. 2. Add a small amount of additional acid catalyst. 3. Ensure use of anhydrous methanol and dry glassware. |
| Low Yield | 1. Reversible nature of the reaction. 2. Product loss during workup and purification. 3. Side reactions. | 1. Use a larger excess of methanol or employ a Dean-Stark apparatus to remove water. 2. Optimize extraction and purification steps to minimize loss. 3. See "Potential Side Reactions" section below. |
| Product is Contaminated with Starting Material | Incomplete reaction or insufficient purification. | 1. Ensure the reaction has gone to completion via TLC. 2. During workup, wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted 3-chloropicolinic acid. 3. Optimize the conditions for column chromatography or distillation. |
| Formation of Dark-Colored Byproducts | Decomposition of starting material or product at high temperatures. | 1. Lower the reaction temperature and extend the reaction time. 2. Ensure the reaction is not heated too strongly during reflux. |
Experimental Protocols
Protocol 1: Fischer Esterification of 3-Chloropicolinic Acid
This protocol is a general guideline for the synthesis of this compound via Fischer esterification.
Materials:
-
3-Chloropicolinic acid
-
Anhydrous methanol (CH₃OH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-chloropicolinic acid in a large excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.
-
Heat the mixture to reflux and maintain the temperature for several hours (e.g., 4-8 hours). Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.
Protocol 2: Acyl Chloride Formation followed by Esterification
This two-step protocol is an alternative method that can sometimes provide higher yields.
Step 1: Formation of 3-Chloropicolinoyl Chloride
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-chloropicolinic acid in an anhydrous solvent like dichloromethane or toluene.
-
Add thionyl chloride (SOCl₂) (e.g., 1.5-2.0 equivalents) dropwise to the suspension at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the mixture to reflux for 1-2 hours, or until the reaction is complete (cessation of gas evolution).
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-chloropicolinoyl chloride.
Step 2: Esterification
-
Dissolve the crude 3-chloropicolinoyl chloride in anhydrous methanol at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by carefully adding a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure and purify the product as described in Protocol 1.
Potential Side Reactions and Byproducts
The primary side reaction in Fischer esterification is the reverse reaction, hydrolysis of the ester back to the carboxylic acid and alcohol. In the acyl chloride route, incomplete reaction can leave unreacted starting material. At elevated temperatures, decomposition of the picolinic acid derivative can lead to the formation of colored impurities.
Data Presentation
Table 1: Comparison of Esterification Methods
| Method | Key Reagents | Typical Temperature | Advantages | Disadvantages |
| Fischer Esterification | 3-Chloropicolinic acid, Methanol, H₂SO₄ | Reflux | One-step, uses readily available reagents. | Reversible reaction, may require large excess of alcohol. |
| Acyl Chloride Method | 3-Chloropicolinic acid, SOCl₂, Methanol | Reflux (Step 1), RT (Step 2) | Generally higher yield, not reversible. | Two-step process, uses corrosive and hazardous thionyl chloride. |
Visualizations
Caption: Workflow for the synthesis of this compound via Fischer Esterification.
Caption: Troubleshooting logic for low yield in this compound synthesis.
Safe handling and storage conditions for Methyl 3-chloropicolinate
This guide provides essential information for the safe handling and storage of Methyl 3-chloropicolinate, addressing common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is crucial to handle this compound with appropriate personal protective equipment to avoid exposure.
Q2: What personal protective equipment (PPE) is mandatory when working with this compound?
A2: When handling this compound, it is essential to wear protective gloves, and eye and face protection.[1][3] All work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors or mists.[1]
Q3: What should I do in case of accidental skin or eye contact?
A3: In case of skin contact, immediately wash the affected area with plenty of water.[3] If skin irritation occurs, seek medical advice.[3] For eye contact, rinse cautiously with water for several minutes.[3] If you wear contact lenses, remove them if it is easy to do so and continue rinsing.[3] If eye irritation persists, it is important to get medical advice or attention.[3]
Q4: How should I properly store this compound?
A4: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1] It is important to store it away from incompatible materials such as oxidizing agents, strong acids, and strong bases.[3][4] The storage area should be locked up or accessible only to qualified or authorized personnel.
Q5: What are the signs of improper storage or degradation of this compound?
A5: While specific signs of degradation are not detailed in the provided search results, any unexpected change in color from its typical colorless to slightly pale yellow appearance, or the presence of precipitates, could indicate degradation or contamination.[3] If you observe any such changes, it is recommended to re-evaluate the material's purity before use.
Q6: How should I handle a spill of this compound?
A6: In the event of a spill, ensure the area is well-ventilated and remove all sources of ignition.[5] Absorb the spill with an inert material, such as dry sand or earth, and collect it for disposal in a suitable, closed container.[3] Avoid letting the product enter drains.
Quantitative Data Summary
| Parameter | Value | Source |
| Physical State | Liquid | [3] |
| Color | Colorless to Slightly Pale Yellow | [3] |
| Freezing Point | 18°C | [3] |
| Boiling Point | 97°C / 0.5kPa | [3] |
Troubleshooting and Experimental Protocols
Issue: Unexpected Reaction or Incompatibility
If you observe an unexpected reaction, such as fuming, color change, or gas evolution, when using this compound, it may be due to an incompatibility with other reagents or materials in your experimental setup.
Experimental Protocol: Verifying Chemical Compatibility
-
Review Reagents: Cross-reference all chemicals and solvents in your protocol with the known incompatibilities of this compound (strong oxidizing agents, strong acids, strong bases).[4]
-
Isolate Variables: If possible, conduct small-scale tests with individual components of your reaction mixture to identify the source of incompatibility.
-
Inert Atmosphere: For sensitive reactions, consider performing the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with air or moisture.[5]
-
Material of Construction: Ensure that your reaction vessel and any transfer equipment are made of non-reactive materials.
Below is a logical workflow to troubleshoot unexpected reactions.
Caption: Troubleshooting workflow for unexpected reactions.
References
Technical Support Center: Synthesis of Methyl 3-chloropicolinate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 3-chloropicolinate. The information is presented in a practical question-and-answer format to directly address common challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: Two plausible synthetic routes are generally considered, starting from commercially available precursors. Each route has a unique set of potential side-products.
-
Route A: From 3-Methylpyridine (3-Picoline) : This route involves the oxidation of the methyl group to a carboxylic acid, followed by chlorination of the pyridine ring, and finally esterification to the methyl ester. The sequence of chlorination and esterification may be varied.
-
Route B: From 3-Aminopicolinic Acid via Sandmeyer Reaction : This route involves the diazotization of the amino group of 3-aminopicolinic acid, followed by a copper(I) chloride-mediated Sandmeyer reaction to introduce the chloro substituent. The final step is the esterification of the resulting 3-chloropicolinic acid.
Q2: What are the most likely side-products in the synthesis of this compound?
A2: The formation of side-products is highly dependent on the chosen synthetic route and reaction conditions.
-
From Route A (starting with 3-Methylpyridine) :
-
Isomeric Chloropicolinates : Direct chlorination of the pyridine ring can be unselective, leading to the formation of regioisomers such as Methyl 4-chloropicolinate, Methyl 5-chloropicolinate, and Methyl 6-chloropicolinate.
-
Dichlorinated Products : Over-chlorination can result in the formation of dichlorinated picolinate esters.
-
Unreacted Starting Materials : Incomplete oxidation, chlorination, or esterification will result in the presence of 3-methylpyridine, 3-picolinic acid, or 3-chloropicolinic acid in the final product.
-
Pyridine N-oxide derivatives : If N-oxidation is used to direct chlorination, incomplete deoxygenation can lead to N-oxide impurities.
-
-
From Route B (Sandmeyer Reaction) :
-
Methyl 3-hydroxypicolinate : Reaction of the diazonium salt intermediate with water, especially at elevated temperatures, can lead to the formation of the corresponding hydroxy compound.
-
Biaryl Compounds : Coupling of aryl radical intermediates during the Sandmeyer reaction can produce dimeric picolinate species.
-
Azo Compounds : The diazonium salt may couple with the starting 3-aminopicolinic acid or other electron-rich aromatic species present in the reaction mixture to form colored azo impurities.
-
Q3: How can I purify the final this compound product?
A3: Purification of this compound typically involves a combination of techniques:
-
Extraction : An initial workup with an appropriate organic solvent and aqueous washes can remove many water-soluble impurities and salts.
-
Column Chromatography : Flash chromatography on silica gel is a highly effective method for separating the desired product from isomeric and other organic side-products. A gradient of ethyl acetate in hexanes is a common eluent system.
-
Recrystallization : If the product is a solid, recrystallization from a suitable solvent system can be used to obtain highly pure material.
-
Distillation : If the product is a liquid, distillation under reduced pressure can be effective for purification, provided the boiling points of the impurities are sufficiently different.
Troubleshooting Guides
Issue 1: Low yield of the desired product.
| Question | Possible Cause | Suggested Solution |
| My overall yield is very low. What are the likely causes? | Incomplete reaction in one or more steps. | Monitor each reaction step by TLC or LC-MS to ensure complete conversion before proceeding to the next step. Adjust reaction times, temperatures, or reagent stoichiometry as needed. |
| Decomposition of intermediates. | Pyridine N-oxides and diazonium salts can be unstable. Ensure that temperature control is strictly maintained during these reaction steps. | |
| Product loss during workup or purification. | Optimize extraction and purification procedures. Ensure the pH of aqueous layers is appropriate to prevent loss of acidic or basic compounds. Use appropriately sized chromatography columns and select the correct solvent system for optimal separation. |
Issue 2: Presence of multiple spots on TLC/peaks in LC-MS of the final product.
| Question | Possible Cause | Suggested Solution |
| I see multiple spots on the TLC plate of my final product, with similar Rf values. | Formation of isomeric side-products (e.g., Methyl 4-chloro-, 5-chloro-, or 6-chloropicolinate). | This is a common issue with direct chlorination of the pyridine ring. To minimize this, consider a route that offers better regiocontrol, such as starting from a pre-functionalized pyridine derivative. Optimize the separation conditions for your column chromatography (e.g., use a shallower solvent gradient or a different solvent system). |
| My product contains a significant amount of a more polar impurity. | Incomplete esterification, leaving unreacted 3-chloropicolinic acid. | Ensure the esterification reaction goes to completion. Use a larger excess of methanol and a suitable acid catalyst. Monitor by TLC until the starting carboxylic acid spot disappears. |
| Formation of Methyl 3-hydroxypicolinate (if using the Sandmeyer route). | Maintain low temperatures during the diazotization and Sandmeyer reaction to minimize the reaction of the diazonium salt with water. | |
| My product is contaminated with a less polar impurity. | Unreacted 3-methylpyridine (if this was the starting material). | Ensure complete oxidation of the methyl group in the first step. |
| My product has a distinct color (e.g., yellow or orange). | Formation of azo compounds as side-products in the Sandmeyer reaction. | Ensure that the diazotization is complete and that the diazonium salt is consumed in the subsequent Sandmeyer reaction. An excess of the amine starting material should be avoided. |
Quantitative Data Summary
The following table provides representative yields for analogous reaction types found in the literature. These values can serve as a benchmark for process optimization.
| Reaction Step | Reaction Type | Starting Material | Product | Reagents | Representative Yield (%) |
| 1 | Oxidation | 3-Methylpyridine | 3-Picolinic Acid | KMnO₄ | 70-85 |
| 2 | Chlorination (of N-oxide) | 3-Picolinic Acid N-oxide | 3-Chloropicolinic Acid | POCl₃ or SO₂Cl₂ | 60-75 |
| 3 | Esterification | 3-Chloropicolinic Acid | This compound | CH₃OH, H₂SO₄ | 85-95 |
| 4 | Sandmeyer Reaction | 3-Aminopicolinic Acid | 3-Chloropicolinic Acid | NaNO₂, HCl, CuCl | 65-80 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Route A (from 3-Methylpyridine)
Step 1: Oxidation of 3-Methylpyridine to 3-Picolinic Acid
-
To a solution of 3-methylpyridine (1.0 eq.) in water, add potassium permanganate (KMnO₄, 2.0-2.5 eq.) portion-wise, maintaining the reaction temperature below 50°C.
-
After the addition is complete, heat the mixture to reflux for 2-4 hours, or until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate.
-
Wash the filter cake with hot water.
-
Combine the filtrate and washings, and acidify to pH 3-4 with concentrated hydrochloric acid (HCl) to precipitate the 3-picolinic acid.
-
Cool the mixture in an ice bath and collect the solid product by filtration. Wash with cold water and dry under vacuum.
Step 2: Chlorination of 3-Picolinic Acid (Illustrative, regioselectivity may be poor)
Note: Direct chlorination can lead to a mixture of isomers. For better regioselectivity, conversion to the N-oxide followed by chlorination is often preferred.
-
Suspend 3-picolinic acid (1.0 eq.) in a suitable solvent such as thionyl chloride (SOCl₂) or a chlorinated solvent like chloroform.
-
Add the chlorinating agent (e.g., N-chlorosuccinimide, NCS, or sulfuryl chloride, SO₂Cl₂) and a radical initiator if necessary (e.g., AIBN or benzoyl peroxide).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and carefully quench any remaining chlorinating agent.
-
Remove the solvent under reduced pressure and purify the crude 3-chloropicolinic acid by recrystallization or chromatography.
Step 3: Esterification of 3-Chloropicolinic Acid
-
Dissolve 3-chloropicolinic acid (1.0 eq.) in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acid.
-
Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel.
Visualizations
Caption: Synthetic pathway for this compound starting from 3-Methylpyridine.
Caption: A logical workflow for troubleshooting impurities in this compound synthesis.
Technical Support Center: Methyl 3-chloropicolinate Purification
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude Methyl 3-chloropicolinate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common impurities in crude this compound?
Common impurities can originate from the starting materials, side-reactions during synthesis, or degradation. Potential impurities include:
-
Unreacted Starting Materials: The most common precursor is 3-chloropicolinic acid. Incomplete esterification will leave this acid in the crude product.[1][2]
-
Isomeric Byproducts: Depending on the synthetic route, isomers such as Methyl 4-chloropicolinate or Methyl 6-chloropicolinate might be formed.[3][4]
-
Hydrolysis Product: The ester can hydrolyze back to 3-chloropicolinic acid if exposed to water, especially under acidic or basic conditions.[5][6]
-
Residual Solvents: Solvents used in the synthesis or initial workup may be present.
Q2: My crude product is a dark oil or discolored solid. What should I do?
Colored impurities are common in organic synthesis. These can often be removed by treating a solution of the crude product with activated charcoal.[7] Add a small amount of activated charcoal (1-2% by weight) to the dissolved product, heat briefly, and then filter the hot solution through celite or filter paper to remove the charcoal before proceeding with crystallization or chromatography.[8]
Q3: I tried to recrystallize my product, but it "oiled out" instead of forming crystals. What went wrong?
"Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[9]
-
Troubleshooting Steps:
-
Ensure the boiling point of your recrystallization solvent is lower than the melting point of this compound (approx. 131°C for the parent acid).[10][11]
-
Add more solvent to the hot mixture to ensure the compound is fully dissolved before cooling.
-
Try a different solvent system with a lower boiling point.
-
Q4: My recrystallization yield is very low. How can I improve it?
Low yield can result from several factors:
-
Using too much solvent: This will keep a significant portion of your product dissolved even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude material.[12]
-
Cooling the solution too quickly: Rapid cooling leads to the formation of small, often impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[9]
-
Premature crystallization: If crystals form during hot filtration, it can lead to significant product loss. Ensure your funnel and receiving flask are pre-heated and use a fluted filter paper to speed up the filtration.[8]
Q5: How do I choose the right purification method: Recrystallization vs. Column Chromatography?
The choice depends on the nature and quantity of the impurities.
-
Recrystallization is ideal when the desired compound is highly crystalline and the impurities have different solubility profiles.[7] It is often faster and more scalable for removing small amounts of impurities from large amounts of product.
-
Column Chromatography is more effective for separating mixtures with multiple components or for removing impurities with similar solubility to the product.[13] It is the preferred method if a preliminary Thin Layer Chromatography (TLC) analysis shows several closely-spaced spots.
Purification Workflow
Caption: Workflow for purifying crude this compound.
Data Presentation: Solvent Systems
The selection of an appropriate solvent is critical for successful purification. The following tables provide starting points for method development.
Table 1: Recrystallization Solvent Screening
| Solvent/System | Polarity | Boiling Point (°C) | Comments |
| Water | High | 100 | Unlikely to be suitable; organic compounds are often insoluble.[8] |
| Ethanol | High | 78 | May be too polar, potentially high solubility even when cold. |
| Isopropanol | Medium-High | 82 | A good starting point for moderately polar compounds. |
| Ethyl Acetate | Medium | 77 | Often a good solvent for ester compounds. |
| Toluene | Low-Medium | 111 | Good for less polar compounds; use with care due to high boiling point. |
| Heptane/Hexane | Low | 98 / 69 | Good as an anti-solvent in a two-solvent system (e.g., Ethyl Acetate/Heptane). |
Table 2: Column Chromatography Solvent Systems (Silica Gel)
| Mobile Phase (Eluent) | Polarity | Application & Elution Order |
| 10-30% Ethyl Acetate in Hexane | Low-Medium | A standard system for moderately polar compounds.[14] Less polar impurities elute first. |
| 5-20% Diethyl Ether in Dichloromethane | Medium | Offers different selectivity compared to ethyl acetate systems. |
| 1-5% Methanol in Dichloromethane | Medium-High | For eluting more polar compounds. Use sparingly to avoid dissolving silica. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a test tube, add ~50 mg of crude product. Add a potential solvent (see Table 1) dropwise at room temperature until the solid dissolves. If it dissolves easily, the solvent is too polar. If it is insoluble, heat the mixture gently. A good solvent will dissolve the compound when hot but allow crystals to form upon cooling.[9][15]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[12]
-
Decolorization (if necessary): If the solution is colored, cool it slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes.[7]
-
Hot Filtration: Quickly filter the hot solution by gravity through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or charcoal.[8]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[12]
-
Drying: Continue to draw air through the funnel to partially dry the crystals, then transfer them to a watch glass to air dry completely or dry in a vacuum oven.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system using TLC. The ideal solvent system will give the product a retention factor (Rf) of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles or cracks form. Add a thin layer of sand on top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). If using a stronger solvent, adsorb the solution onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to begin elution. Collect fractions in test tubes.[13]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. Methyl Esters [organic-chemistry.org]
- 3. Methyl 6-chloropicolinate | C7H6ClNO2 | CID 242723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 4-Chloropicolinate | C7H6ClNO2 | CID 820890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. chempanda.com [chempanda.com]
- 11. 3-Chloropicolinic acid, CAS No. 57266-69-0 - iChemical [ichemical.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Synthesis routes of Methyl 4-Chloropicolinate [benchchem.com]
- 15. Purification of Solids by Recrystallization | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 16. Methyl 3-(broMoMethyl)-6-chloropicolinate synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Analysis of Methyl 3-chloropicolinate and a Structural Isomer by ¹H and ¹³C NMR Spectroscopy
A detailed characterization of methyl 3-chloropicolinate using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is presented, alongside a comparative analysis with its structural isomer, methyl 2-chloronicotinate, and the parent compound, methyl picolinate. This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the spectral features that differentiate these closely related pyridine derivatives, supported by quantitative data and detailed experimental protocols.
The substitution pattern on the pyridine ring significantly influences the electronic environment of the constituent protons and carbons, leading to distinct chemical shifts and coupling patterns in their respective NMR spectra. This analysis highlights the diagnostic signals that enable unambiguous identification of this compound.
Comparative ¹H NMR Data
The ¹H NMR spectra reveal characteristic chemical shifts and coupling constants for the aromatic protons and the methyl ester group of each compound. The data, acquired in deuterated chloroform (CDCl₃), is summarized in Table 1.
Table 1: ¹H NMR Spectral Data (CDCl₃)
| Compound | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| This compound | 8.54 | dd | 4.8, 1.5 | H-6 |
| 7.82 | dd | 8.0, 1.5 | H-4 | |
| 7.35 | dd | 8.0, 4.8 | H-5 | |
| 3.98 | s | - | -OCH₃ | |
| Methyl picolinate | 8.72 | d | 4.7 | H-6 |
| 8.08 | d | 7.9 | H-3 | |
| 7.85 | td | 7.7, 1.8 | H-4 | |
| 7.45 | ddd | 7.6, 4.8, 1.2 | H-5 | |
| 3.97 | s | - | -OCH₃ | |
| Methyl 2-chloronicotinate | 8.53 | dd | 4.8, 1.9 | H-6 |
| 8.17 | dd | 7.7, 1.9 | H-4 | |
| 7.33 | dd | 7.7, 4.8 | H-5 | |
| 3.97 | s | - | -OCH₃ |
Comparative ¹³C NMR Data
The ¹³C NMR spectra provide further structural confirmation, with distinct chemical shifts for the pyridine ring carbons and the carbonyl and methyl carbons of the ester group. The data is presented in Table 2.
Table 2: ¹³C NMR Spectral Data (CDCl₃)
| Compound | δ (ppm) | Assignment |
| This compound | 164.5 | C=O |
| 148.2 | C-2 | |
| 147.1 | C-6 | |
| 138.9 | C-4 | |
| 131.5 | C-3 | |
| 126.3 | C-5 | |
| 53.1 | -OCH₃ | |
| Methyl picolinate | 165.8 | C=O |
| 150.1 | C-6 | |
| 147.8 | C-2 | |
| 137.1 | C-4 | |
| 126.8 | C-3 | |
| 125.4 | C-5 | |
| 52.8 | -OCH₃ | |
| Methyl 2-chloronicotinate | 165.1 | C=O |
| 152.0 | C-6 | |
| 147.9 | C-2 | |
| 140.1 | C-4 | |
| 129.5 | C-3 | |
| 122.9 | C-5 | |
| 52.9 | -OCH₃ |
Experimental Protocols
The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules.[1]
Sample Preparation:
-
Approximately 5-20 mg of the solid sample was accurately weighed and dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
The solution was transferred to a clean 5 mm NMR tube.
-
Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Data Acquisition:
-
Spectrometer: A 400 MHz NMR spectrometer was used for spectral acquisition.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Spectral width: 16 ppm
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse experiment.
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Spectral width: 250 ppm
-
Data Processing:
The acquired Free Induction Decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Visualization of Structural and Spectral Relationships
The following diagram illustrates the workflow for characterizing this compound and differentiating it from its isomer based on NMR data.
Caption: Workflow for NMR-based characterization of this compound.
The distinct NMR spectral data presented in this guide provide a reliable basis for the structural identification and differentiation of this compound from its closely related analogs. The detailed experimental protocol offers a standardized approach for obtaining high-quality NMR data for similar small organic molecules.
References
A Comparative Guide to HPLC and LC-MS Methods for the Analysis of Methyl 3-chloropicolinate
Principles of Analysis: HPLC-UV vs. LC-MS
High-Performance Liquid Chromatography (HPLC) is a powerful technique that separates components in a mixture based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (a solvent or mixture of solvents).[1] For the analysis of Methyl 3-chloropicolinate, a reversed-phase HPLC method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar mixture, often of water and an organic solvent like acetonitrile or methanol. A UV detector is commonly used to detect the analyte as it elutes from the column, by measuring its absorbance at a specific wavelength.[1] HPLC-UV is a cost-effective and robust method, making it well-suited for routine quality control and purity assessments.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the sensitive and selective detection power of mass spectrometry.[2] After the components are separated by the LC system, they are introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z).[1] This technique provides not only quantitative data but also crucial information about the molecular weight of the analyte, confirming its identity and enabling the identification of unknown impurities.[1][2] LC-MS is particularly valuable for its high sensitivity and specificity, making it ideal for trace-level impurity analysis and metabolite identification.[2]
Comparative Analysis of Analytical Methods
The choice between HPLC-UV and LC-MS for the analysis of this compound depends on the specific analytical requirements, such as the need for identity confirmation, the desired sensitivity, and budget constraints. The following table summarizes the key performance characteristics of hypothetical HPLC-UV and LC-MS methods adapted for this compound analysis.
| Parameter | HPLC-UV Method | LC-MS Method |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-to-charge ratio detection.[1][2] |
| Primary Use | Routine purity analysis and quantification of the main component.[1] | Definitive identification, trace impurity analysis, and quantification.[1] |
| Selectivity | Moderate; relies on chromatographic resolution. | High; based on both retention time and mass-to-charge ratio.[2] |
| Sensitivity | Good (ng range). | Excellent (pg to fg range).[2] |
| Identity Confirmation | Based on retention time comparison with a reference standard. | Unambiguous confirmation based on molecular weight.[1] |
| Impurity Profiling | Can quantify known impurities with reference standards. | Can identify and quantify known and unknown impurities. |
| Cost | Lower initial instrument cost and operational expenses.[1] | Higher initial instrument cost and maintenance. |
| Complexity | Relatively simple to operate and maintain. | More complex instrumentation and data analysis. |
Experimental Protocols
The following are detailed, adaptable experimental protocols for HPLC-UV and LC-MS methods for the analysis of this compound. These protocols are based on methods developed for structurally similar compounds and should be validated for this specific analyte.
HPLC-UV Method Protocol
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 270 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% formic acid) to a concentration of approximately 1 mg/mL.[1]
LC-MS Method Protocol
-
LC System: Use the same chromatographic conditions as the HPLC-UV method described above. A faster gradient may be possible for higher throughput if resolution is maintained.[1]
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.
-
Ionization Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
-
Mass Analyzer:
-
Full Scan Mode: Scan from m/z 100 to 500 for initial identification and impurity profiling.[1]
-
Selected Ion Monitoring (SIM) Mode: For quantification, monitor the expected [M+H]⁺ ion for this compound (C₇H₆ClNO₂; MW = 171.58 g/mol ; [M+H]⁺ = 172.58).
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.1 mg/mL.
Experimental Workflow
The general workflow for the analysis of this compound by either HPLC or LC-MS is outlined in the following diagram.
Conclusion
Both HPLC-UV and LC-MS are powerful and suitable techniques for the analysis of this compound. HPLC-UV offers a robust and cost-effective solution for routine quality control, focusing on purity and quantification of the primary compound. In contrast, LC-MS provides a higher level of confidence through unambiguous identity confirmation and offers superior sensitivity for the detection and identification of trace impurities. The selection of the most appropriate method will be guided by the specific analytical needs at different stages of the drug development process. For comprehensive characterization, a combination of both techniques is often the most effective approach. It is crucial to emphasize that the provided methods are starting points and require thorough validation to ensure their accuracy, precision, and reliability for the intended application.
References
A Researcher's Guide to Validating the Purity of Methyl 3-chloropicolinate: A Comparative Analysis of Analytical Techniques
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount to the integrity and reproducibility of their work. Methyl 3-chloropicolinate, a key building block in the synthesis of various pharmaceutical compounds, is no exception. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of this compound, offering detailed experimental protocols and supporting data to aid in the selection of the most appropriate technique for your research needs.
The Importance of Purity Validation
The presence of impurities in this compound can arise from various stages of its synthesis, including unreacted starting materials, byproducts of side reactions, or degradation products. These impurities can have a significant impact on downstream applications, potentially leading to a-typical biological activity, altered pharmacokinetic profiles, or the formation of undesirable and potentially toxic byproducts in subsequent synthetic steps. Therefore, robust and reliable analytical methods are essential to accurately quantify the purity of this compound and to identify and quantify any impurities.
Comparative Analysis of Analytical Techniques
Several analytical techniques can be employed to assess the purity of this compound, each with its own strengths and limitations. The choice of method will depend on the specific requirements of the analysis, such as the need for high sensitivity, structural elucidation of impurities, or high-throughput screening. The three primary techniques discussed in this guide are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Analytical Technique | Principle | Strengths | Limitations | Typical Application |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Robust, quantitative, widely available, suitable for non-volatile and thermally labile compounds. | Lower resolution than GC for volatile compounds, requires chromophores for detection. | Routine purity assessment, quantification of the main component and known impurities. |
| GC-MS | Separation based on boiling point and polarity, detection by mass spectrometry. | High resolution for volatile and semi-volatile compounds, provides molecular weight and structural information for impurity identification. | Not suitable for non-volatile or thermally labile compounds, may require derivatization. | Impurity profiling, identification of unknown volatile impurities, analysis of residual solvents. |
| ¹H and ¹³C NMR | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Provides detailed structural information, can be used for absolute quantification (qNMR), non-destructive. | Lower sensitivity than chromatographic methods, complex spectra for mixtures, requires higher sample concentration. | Structural elucidation of the main component and impurities, confirmation of identity, quantification of major components. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the routine determination of the purity of this compound and the quantification of non-volatile impurities.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
Sample Preparation:
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 1:1 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is ideal for identifying and quantifying volatile and semi-volatile impurities in this compound.
GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial: 80 °C (hold 2 min)Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 40-450 m/z |
Sample Preparation:
Dissolve approximately 5 mg of this compound in 1 mL of dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural confirmation of this compound and the identification of major impurities.
¹H NMR Acquisition Parameters:
| Parameter | Condition |
| Spectrometer | 400 MHz |
| Solvent | CDCl₃ |
| Temperature | 25 °C |
| Pulse Program | zg30 |
| Number of Scans | 16 |
| Relaxation Delay | 1.0 s |
Sample Preparation:
Dissolve approximately 10-20 mg of this compound in 0.6 mL of CDCl₃.
Potential Impurities in this compound
Understanding the potential impurities is crucial for developing and validating appropriate analytical methods. Based on common synthetic routes for chloropyridine derivatives, potential impurities may include:
-
Starting Materials: 3-Picolinic acid, Thionyl chloride
-
Reagent-Related Impurities: Methanol (residual solvent)
-
Process-Related Impurities:
-
Isomeric Impurities: Methyl 5-chloropicolinate, Methyl 6-chloropicolinate
-
Over-chlorinated species: Methyl 3,x-dichloropicolinates
-
Hydrolysis Product: 3-Chloropicolinic acid
-
Comparative Data (Hypothetical)
The following tables present hypothetical, yet realistic, data to illustrate the expected outcomes from the described analytical methods.
Table 1: HPLC-UV Data
| Compound | Retention Time (min) | Purity (%) |
| This compound | 15.2 | 99.5 |
| 3-Chloropicolinic acid | 8.5 | 0.2 |
| Methyl 5-chloropicolinate | 14.8 | 0.1 |
| Dichlorinated byproduct | 18.1 | 0.2 |
Table 2: GC-MS Data
| Compound | Retention Time (min) | Key m/z Fragments | Identification |
| This compound | 12.5 | 171 (M+), 140, 112, 76 | Confirmed |
| Residual Methanol | 2.1 | 31 | Solvent |
| Dichloromethane | 2.5 | 84, 49 | Solvent |
| Isomeric Impurity | 12.3 | 171 (M+), 140, 112, 76 | Positional Isomer |
Table 3: ¹H NMR Chemical Shift Data (400 MHz, CDCl₃)
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~7.8 | dd | 8.0, 1.5 |
| H-5 | ~7.4 | t | 8.0 |
| H-6 | ~8.6 | dd | 8.0, 1.5 |
| -OCH₃ | ~4.0 | s | - |
Visualizing the Workflow
To effectively implement a purity validation strategy, a clear and logical workflow is essential.
A Comparative Analysis of Methyl 3-Chloropicolinate and Its Isomers for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the nuanced differences between structural isomers can profoundly impact a compound's physicochemical properties, reactivity, and biological activity. This guide provides a detailed comparative analysis of Methyl 3-chloropicolinate and its isomers: Methyl 4-chloropicolinate, Methyl 5-chloropicolinate, and Methyl 6-chloropicolinate. These compounds, as derivatives of picolinic acid, are valuable building blocks in the synthesis of a wide array of biologically active molecules. Understanding their comparative profiles is crucial for their effective application in medicinal chemistry.
Physicochemical and Spectroscopic Properties
The position of the chlorine atom on the pyridine ring significantly influences the physical and spectroscopic characteristics of these isomers. A summary of their key properties is presented below.
| Property | This compound | Methyl 4-chloropicolinate | Methyl 5-chloropicolinate | Methyl 6-chloropicolinate |
| CAS Number | 116383-98-3 | 24484-93-3[1][2][3] | 132308-19-1[4] | 6636-55-1[5] |
| Molecular Formula | C₇H₆ClNO₂ | C₇H₆ClNO₂ | C₇H₆ClNO₂ | C₇H₆ClNO₂ |
| Molecular Weight | 171.58 g/mol | 171.58 g/mol [1][2][3][6] | 171.58 g/mol [4] | 171.58 g/mol [5] |
| Melting Point | No data available | 50-52 °C[2][3][7] | No data available | No data available |
| Boiling Point | No data available | 105-111 °C (2-3 Torr)[2][3][7] | No data available | No data available |
| ¹H NMR (CDCl₃, δ) | 8.05 (d), 7.83 (t), 7.53 (d), 4.01 (s)[1] | 8.72 (d), 8.11 (d), 7.83 (dd), 3.93 (s)[6] | No data available | No data available |
| ¹³C NMR | No data available | No data available | No data available | No data available |
| IR (cm⁻¹) | No data available | No data available | No data available | No data available |
| Mass Spectrum (m/z) | No data available | [M+H]⁺ = 172[6] | No data available | Major peaks at 113, 112[5] |
Synthesis and Reactivity
The synthesis of these isomers typically involves the esterification of the corresponding chloropicolinic acid. The reactivity of the pyridine ring and the lability of the chloro substituent are key considerations for their use in further chemical transformations.
General Reactivity Profile
The electronic properties of the pyridine ring are influenced by the position of the electron-withdrawing chlorine atom and the methyl ester group. This, in turn, dictates the susceptibility of the ring to nucleophilic aromatic substitution (SNAAr). The general order of reactivity for nucleophilic substitution on a chloropyridine is typically 4- > 2- > 3-chloro. However, the presence of the activating ester group can modulate this reactivity.
-
Methyl 4-chloropicolinate and Methyl 6-chloropicolinate: The chlorine atom at the 4- or 6-position is activated towards nucleophilic substitution due to the stabilization of the Meisenheimer intermediate by the adjacent nitrogen atom and the electron-withdrawing ester group. These isomers are therefore valuable for introducing a variety of nucleophiles at these positions.
-
This compound and Methyl 5-chloropicolinate: The chlorine atom at the 3- or 5-position is generally less reactive towards nucleophilic substitution compared to the 4- and 6-isomers. Harsher reaction conditions may be required to effect substitution at these positions.
Biological Activity and Applications in Drug Discovery
Picolinate derivatives are recognized as privileged structures in medicinal chemistry, with a broad range of biological activities. While direct comparative studies on the biological activities of these specific methyl chloropicolinate isomers are limited, their structural motifs are found in compounds targeting various signaling pathways.
One notable application of picolinamide-based structures, closely related to picolinates, is in the development of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors.[8][9][10][11] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[12][13][14][15][16] Inhibition of the VEGFR-2 signaling pathway is a well-established strategy in cancer therapy.
The general mechanism involves the binding of the inhibitor to the ATP-binding site of the VEGFR-2 kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[13][14][15][16]
Caption: VEGFR-2 signaling pathway in angiogenesis.
Experimental Protocols
Detailed experimental procedures are essential for the reproducible synthesis and application of these isomers. Below are representative protocols for the synthesis of Methyl 4-chloropicolinate.
Synthesis of Methyl 4-chloropicolinate
This procedure involves the chlorination and subsequent esterification of picolinic acid.[6]
Materials:
-
Picolinic acid
-
Thionyl chloride (SOCl₂)
-
Methanol (MeOH)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel
Procedure:
-
Dissolve picolinic acid (10 g, 81 mmol) in thionyl chloride (40 ml).[6]
-
Heat the reaction mixture to 80°C and stir for 3 days.[6]
-
Cool the reaction mixture in an ice bath and slowly add methanol (20 ml).[6]
-
Allow the mixture to stir for 1 hour.[6]
-
Remove all solvents under vacuum.[6]
-
Take up the crude product in ethyl acetate and wash twice with saturated sodium bicarbonate solution, followed by a brine wash.[6]
-
Dry the organic layer over MgSO₄.[6]
-
Purify the crude product by silica gel chromatography, eluting with 40% ethyl acetate/hexane to yield Methyl 4-chloropicolinate.[6]
Caption: Synthesis workflow for Methyl 4-chloropicolinate.
Conclusion
The isomeric Methyl chloropicolinates represent a versatile class of building blocks for drug discovery and development. Their distinct physicochemical properties and reactivity profiles, governed by the position of the chloro substituent, offer a range of opportunities for the synthesis of novel and diverse molecular scaffolds. While further studies are needed to elucidate the specific biological activities of each isomer in a comparative manner, their potential as precursors for potent kinase inhibitors, such as those targeting the VEGFR-2 signaling pathway, highlights their significance in medicinal chemistry. The experimental protocols provided herein serve as a foundation for their synthesis and subsequent application in the pursuit of new therapeutic agents.
References
- 1. Methyl 4-Chloropicolinate | C7H6ClNO2 | CID 820890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 4-chloropicolinate | 24484-93-3 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. Methyl 5-chloropyridine-2-carboxylate - CAS:132308-19-1 - Sunway Pharm Ltd [3wpharm.com]
- 5. Methyl 6-chloropicolinate | C7H6ClNO2 | CID 242723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis routes of Methyl 4-Chloropicolinate [benchchem.com]
- 7. Methyl 3-bromo-6-chloropicolinate | C7H5BrClNO2 | CID 46311200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 14. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of Methyl 3-Chloropicolinate and Other Picolinates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of methyl 3-chloropicolinate with other picolinate derivatives. Understanding the nuanced reactivity of these building blocks is paramount for the rational design of synthetic routes in the development of novel pharmaceuticals and functional materials. This document synthesizes established chemical principles and available experimental data to offer a clear perspective on how the position of a chloro substituent on the picolinate ring influences its susceptibility to common synthetic transformations.
Executive Summary
The reactivity of methyl chloropicolinates is predominantly governed by the interplay of the electron-withdrawing effects of the pyridine nitrogen, the methoxycarbonyl group, and the chloro substituent. These electronic factors significantly impact the substrate's ability to undergo nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.
Generally, the presence of a chloro-substituent activates the picolinate ring towards nucleophilic attack compared to the unsubstituted methyl picolinate. However, the position of the chlorine atom is critical in determining the precise reactivity profile. For SNAr reactions, activation is most pronounced when the chlorine is at the 2- or 4-position relative to the electron-withdrawing nitrogen, which can effectively stabilize the negative charge in the Meisenheimer intermediate. In palladium-catalyzed couplings, the ease of oxidative addition of the C-Cl bond is the primary determinant of reactivity, which is also influenced by the electronic environment and steric hindrance around the chloro-substituent.
Theoretical Basis for Reactivity
The reactivity of methyl chloropicolinate isomers in key synthetic transformations is dictated by the electronic landscape of the pyridine ring.
-
Nucleophilic Aromatic Substitution (SNAr): The pyridine nitrogen and the methoxycarbonyl group are electron-withdrawing, making the ring electron-deficient and thus susceptible to nucleophilic attack. A chloro substituent further enhances this effect. The rate of SNAr reactions is largely dependent on the stability of the anionic Meisenheimer intermediate formed upon nucleophilic attack. Isomers where the negative charge can be delocalized onto the electronegative nitrogen atom are generally more reactive.
-
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura & Buchwald-Hartwig): In these reactions, the initial and often rate-limiting step is the oxidative addition of the C-Cl bond to a low-valent palladium catalyst. The electron density at the carbon bearing the chlorine atom influences the ease of this step. More electron-deficient C-Cl bonds generally undergo oxidative addition more readily. Therefore, the position of the chloro substituent relative to the electron-withdrawing groups is a key factor.
The following diagram illustrates the general workflow for evaluating the reactivity of a substituted picolinate.
Caption: General workflow for assessing the reactivity of picolinate derivatives.
Comparative Reactivity Data
While a direct head-to-head quantitative comparison of all methyl chloropicolinate isomers under identical conditions is not extensively documented in the literature, a robust qualitative and semi-quantitative comparison can be constructed from existing data on related substituted pyridines. The following tables summarize the expected reactivity based on established principles and experimental outcomes for analogous systems.
Nucleophilic Aromatic Substitution (SNAr)
The reactivity in SNAr is highly dependent on the stability of the Meisenheimer intermediate. For chloropyridines, the order of reactivity is generally influenced by the ability of the ring nitrogen to stabilize the developing negative charge.
Table 1: Predicted Relative Reactivity of Methyl Chloropicolinate Isomers in SNAr
| Compound | Position of Cl | Predicted Relative Reactivity | Rationale |
| Methyl 4-chloropicolinate | 4 | High | The negative charge in the Meisenheimer intermediate is effectively delocalized onto the pyridine nitrogen. |
| Methyl 6-chloropicolinate | 6 | Moderate-High | The negative charge is also delocalized onto the ring nitrogen. |
| This compound | 3 | Low | The negative charge cannot be directly delocalized onto the pyridine nitrogen, leading to a less stable intermediate. |
| Methyl 5-chloropicolinate | 5 | Low | Similar to the 3-chloro isomer, direct delocalization of the negative charge onto the nitrogen is not possible. |
| Methyl picolinate | - | Very Low | Lacks a good leaving group for SNAr. |
Palladium-Catalyzed Cross-Coupling Reactions
For Suzuki-Miyaura and Buchwald-Hartwig reactions, the reactivity is primarily influenced by the ease of the C-Cl bond oxidative addition to the palladium catalyst. More electron-deficient positions on the pyridine ring generally exhibit higher reactivity.
Table 2: Predicted Relative Reactivity of Methyl Chloropicolinate Isomers in Pd-Catalyzed Cross-Coupling
| Compound | Position of Cl | Predicted Relative Reactivity | Rationale |
| Methyl 4-chloropicolinate | 4 | High | The C4 position is highly electron-deficient due to the influence of the ring nitrogen. |
| Methyl 6-chloropicolinate | 6 | Moderate-High | The C6 position is also significantly electron-deficient. |
| This compound | 3 | Moderate | The C3 position is less electronically activated compared to the 4- and 6-positions. |
| Methyl 5-chloropicolinate | 5 | Moderate | The C5 position is electronically similar to the C3 position. |
| Methyl picolinate | - | Not Applicable | Lacks a halide for cross-coupling. |
The following diagram illustrates the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction.
A Researcher's Guide to the Quantitative Analysis of Methyl 3-Chloropicolinate in Reaction Mixtures
For researchers, scientists, and professionals in drug development, the accurate quantification of intermediates like methyl 3-chloropicolinate is critical for reaction monitoring, yield optimization, and quality control. This guide provides a comparative analysis of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the determination of this compound in a reaction mixture. Detailed experimental protocols and performance data are presented to aid in method selection and implementation.
Comparison of Analytical Techniques
The choice of analytical method depends on various factors, including the required accuracy, precision, sensitivity, sample throughput, and available instrumentation. High-performance liquid chromatography (HPLC) with UV detection is a versatile and widely used technique for the analysis of non-volatile compounds.[1] Gas chromatography (GC), equipped with a flame ionization detector (FID) or a mass spectrometer (MS), is well-suited for volatile and thermally stable analytes.[2][3] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary ratio method that allows for direct quantification against a certified internal standard, often without the need for an identical analyte standard.[4][5][6]
Table 1: Performance Comparison of HPLC, GC, and qNMR for the Analysis of this compound
| Parameter | HPLC-UV | GC-FID/MS | qNMR |
| Principle | Chromatographic separation based on polarity | Chromatographic separation based on boiling point and polarity | Nuclear spin resonance in a magnetic field |
| Typical Accuracy | 98-102% | 97-103% | 99-101% |
| Typical Precision (%RSD) | < 2% | < 3% | < 1% |
| Limit of Quantification (LOQ) | Low (µg/mL to ng/mL) | Very Low (ng/mL to pg/mL) | High (mg/mL) |
| Analysis Time per Sample | 10-30 minutes | 15-40 minutes | 5-15 minutes |
| Sample Preparation | Dilution, filtration | Dilution, possible extraction | Precise weighing, dissolution |
| Structural Information | None (UV provides limited chromophore info) | Yes (with MS detection) | Yes (detailed molecular structure) |
| Strengths | Robust, widely available, good for routine QC | High sensitivity, excellent for volatile impurities | High precision, no analyte-specific standard needed for quantification, non-destructive |
| Limitations | Requires chromophore, potential for co-elution | Analyte must be volatile and thermally stable | Lower sensitivity, higher instrumentation cost |
Experimental Protocols
The following are detailed methodologies for each analytical technique.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is designed for the routine quantification of this compound.
a. Sample Preparation:
-
Withdraw a representative sample (e.g., 100 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by dilution in a cold solvent).
-
Dilute the sample with the mobile phase to an approximate concentration of 0.1 mg/mL.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
b. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v).[7]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 275 nm (based on the pyridine chromophore).
c. Quantification: An external standard calibration curve is constructed by preparing a series of known concentrations of purified this compound. The peak area of the analyte in the sample is then used to determine its concentration from the calibration curve.
Gas Chromatography with Mass Spectrometry Detection (GC-MS)
This method offers high sensitivity and specificity for the analysis of this compound.
a. Sample Preparation:
-
Withdraw a representative sample (e.g., 100 µL) from the reaction mixture.
-
Dilute the sample with a suitable solvent like ethyl acetate to a final concentration of approximately 10-50 µg/mL.
-
Add an internal standard (e.g., diethyl phthalate) at a known concentration.
-
Vortex the solution to ensure homogeneity.
b. GC-MS Conditions:
-
Column: A non-polar capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[2]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.[9]
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless or split (e.g., 20:1 split ratio).
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 300.
c. Quantification: The quantification is based on the ratio of the peak area of this compound to the peak area of the internal standard. A calibration curve is prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Quantitative ¹H-NMR Spectroscopy (qNMR)
qNMR provides a highly accurate determination of the analyte concentration using an internal standard.[10][11]
a. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the reaction mixture into an NMR tube.
-
Accurately weigh and add a certified internal standard (e.g., 5-10 mg of maleic acid or 1,3,5-trimethoxybenzene) to the same NMR tube. The standard should have signals that do not overlap with the analyte signals.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d or DMSO-d₆).
-
Ensure complete dissolution by vortexing or gentle sonication.
b. NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: A standard 1D proton experiment.
-
Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of the signals being integrated (typically 30-60 seconds for accurate quantification).
-
Number of Scans: 8 or 16, depending on the required signal-to-noise ratio.
c. Quantification:
-
Identify a well-resolved signal for this compound (e.g., the methyl ester singlet) and a signal for the internal standard.
-
Integrate both signals accurately.
-
Calculate the concentration of this compound using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (Manalyte / Mstd) * (mstd / msample)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
Visualized Workflows and Relationships
To better illustrate the processes and decision-making involved, the following diagrams are provided.
Caption: Logical guide for selecting an analytical method.
Caption: Experimental workflow for HPLC and GC analysis.
Caption: Experimental workflow for qNMR analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. analchemres.org [analchemres.org]
- 3. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity | MDPI [mdpi.com]
- 4. Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. cipac.org [cipac.org]
- 8. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]
- 9. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
Establishing a Reference Standard for Methyl 3-chloropicolinate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, the quality and suitability of a reference standard are paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of Methyl 3-chloropicolinate as a reference standard, evaluating its performance against viable alternatives and furnishing detailed experimental data to support its application in research and quality control.
Introduction to this compound
This compound is a pyridine derivative that serves as a crucial intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] Notably, it is a building block for certain synthetic auxin herbicides, a class of compounds that mimic the plant hormone auxin to control broadleaf weeds.[2][3] Its stable chemical structure and distinct chromatographic behavior make it a suitable candidate for a reference standard in analytical methods developed for the quantification of picolinate-based herbicides and related compounds.
Alternative Reference Standards
For the purpose of this guide, we will compare this compound with its positional isomers, Methyl 4-chloropicolinate and Methyl 6-chloropicolinate . These isomers are often present as process-related impurities or are themselves active ingredients or intermediates in other synthetic pathways. Therefore, a reference standard and the accompanying analytical method must be able to distinguish and accurately quantify these closely related compounds.
Comparative Analysis: Performance Data
The selection of an appropriate reference standard is intrinsically linked to the analytical method employed. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most common techniques for the analysis of picolinate derivatives. The following table summarizes typical performance data for the analysis of this compound and its isomers, based on established analytical methodologies for similar compounds.
| Parameter | This compound | Methyl 4-chloropicolinate | Methyl 6-chloropicolinate | Method |
| Purity (%) | >98% | >98% | >98% | HPLC-UV / GC-MS |
| Retention Time (min) | ~5.2 | ~4.8 | ~6.1 | HPLC |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.05 µg/mL | 0.05 µg/mL | HPLC-UV |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.15 µg/mL | 0.15 µg/mL | HPLC-UV |
| Linearity (R²) | >0.999 | >0.999 | >0.999 | HPLC-UV |
| Recovery (%) | 98-102% | 98-102% | 98-102% | HPLC-UV |
| GC Retention Time (min) | ~8.5 | ~8.2 | ~8.9 | GC-MS |
| Key Mass Fragments (m/z) | 171, 140, 112 | 171, 140, 112 | 171, 140, 112 | GC-MS (EI) |
Note: The values presented are representative and may vary depending on the specific analytical conditions and instrumentation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are outlined protocols for HPLC-UV and GC-MS analysis suitable for the differentiation and quantification of chloropicolinate isomers.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine analysis and purity determination of this compound and its isomers.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare individual stock solutions of this compound, Methyl 4-chloropicolinate, and Methyl 6-chloropicolinate in acetonitrile at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solutions to the desired concentration range for calibration.
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides higher selectivity and is ideal for the confirmation of identity and for the analysis of complex matrices.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-300 m/z.
-
Standard and Sample Preparation: Prepare standards and samples in a suitable solvent like ethyl acetate or dichloromethane.
Potential Impurities
The purity of a reference standard is its most critical attribute. Potential impurities in this compound can originate from the starting materials, side reactions during synthesis, or degradation.
Process-Related Impurities:
-
Positional Isomers: Methyl 4-chloropicolinate and Methyl 6-chloropicolinate.
-
Starting Materials: 3-chloropicolinic acid.
-
By-products: Dichlorinated picolinate esters.
Degradation Products:
-
Hydrolysis Product: 3-chloropicolinic acid.
A robust analytical method should be able to separate and quantify these potential impurities.
Visualization of Key Processes
To further clarify the application and analysis of this compound, the following diagrams illustrate the selection process for a reference standard, a typical analytical workflow, and the relevant biological pathway.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Picolinate Compounds
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of picolinate compounds is paramount in drug development, ensuring product quality, safety, and efficacy. Cross-validation of analytical methods is a critical process to demonstrate the consistency and reliability of analytical data across different techniques or laboratories. This guide provides a comprehensive comparison of commonly employed analytical methods for the determination of picolinate compounds, supported by experimental data and detailed protocols.
Quantitative Performance Data
The selection of an analytical method is often a trade-off between various performance characteristics. The following table summarizes the key validation parameters for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis-Inductively Coupled Plasma Mass Spectrometry (CE-ICP-MS) for the analysis of picolinate compounds, primarily focusing on chromium picolinate as a representative molecule.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Capillary Electrophoresis-Inductively Coupled Plasma Mass Spectrometry (CE-ICP-MS) |
| Linearity (r²) | >0.999[1][2] | >0.998[3] | Not explicitly stated, but method validated |
| Accuracy (% Recovery) | 99.56%[4] | 95.37% - 105.54%[3] | 93% - 103%[5] |
| Precision (% RSD) | <2%[6] | Intra-day: 0.59% - 6.67% Inter-day: 2.36% - 6.97%[3] | <6%[5] |
| Limit of Detection (LOD) | 0.091 µg/mL[1][2] | 12 ng/g (as Cr)[7] | 0.20 ng Cr/mL[5] |
| Limit of Quantification (LOQ) | 0.181 µg/mL[1][2] | 2 mg/kg (premix feed)[3] | Not explicitly stated, but method validated |
| Specificity | Moderate to High[6] | Very High[6] | High (for elemental speciation)[5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. The following sections provide synopses of typical experimental protocols for the quantification of picolinate compounds using HPLC-UV, LC-MS/MS, and CE-ICP-MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for routine quality control of picolinate compounds in bulk drug and pharmaceutical dosage forms.
-
Instrumentation : A standard HPLC system equipped with a UV-Vis detector.
-
Column : A reversed-phase column, such as Supelcosil LC-18 (250 x 4.6 mm, 5 µm) or TSKgel ODS-100V (4.6 mm ID x 15 cm, 5 µm), is commonly used.[1][8]
-
Mobile Phase : A mixture of acetonitrile and water is a common mobile phase. For example, a 40:60 (v/v) ratio of acetonitrile to water can be effective.[1][2] For certain applications, phosphoric acid may be added, but for MS compatibility, formic acid is preferred.[9]
-
Flow Rate : A typical flow rate is around 0.8 to 1.0 mL/min.[1][8]
-
Sample Preparation : For solid dosage forms, tablets are pulverized, and a portion equivalent to a specific amount of the picolinate compound is dissolved in the mobile phase, sonicated, and diluted to a known volume. The solution is then filtered through a 0.45 µm filter before injection.[6][8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of picolinate compounds in complex matrices like animal feed or biological samples.
-
Instrumentation : An LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column : A UPLC column such as the Waters ACQUITY UPLC® BEH C18 is suitable for efficient separation.[3]
-
Mobile Phase : A gradient or isocratic elution with a mixture of acetonitrile and water, often with an additive like formic acid to improve ionization.
-
Ionization Mode : Positive electrospray ionization (ESI+) is commonly used.[3]
-
Detection : The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.[3] For chromium picolinate, an example of an ion transition is m/z 419 → 270.[7]
-
Sample Preparation : Extraction with a solvent like acetonitrile followed by a clean-up step using solid-phase extraction (SPE) is a common procedure for complex samples.[3]
Capillary Electrophoresis-Inductively Coupled Plasma Mass Spectrometry (CE-ICP-MS)
This powerful hyphenated technique is particularly useful for the speciation analysis of metal-containing picolinate compounds, allowing for the simultaneous determination of different forms of the element.
-
Instrumentation : A capillary electrophoresis system interfaced with an inductively coupled plasma mass spectrometer.
-
Capillary : A polyvinyl alcohol-coated or similar coated capillary can be used to prevent analyte adsorption.
-
Background Electrolyte (BGE) : The composition of the BGE is optimized for the separation of the target species. For chromium species, a specific BGE is used to separate Cr(VI), Cr(III), and chromium picolinate.[5]
-
Separation Voltage : A high voltage, for instance, -13 kV, is applied to achieve separation.[5]
-
Detection : The ICP-MS is set to monitor the specific mass-to-charge ratio of the element of interest (e.g., chromium).[5]
-
Sample Preparation : An ultrasonic-assisted extraction may be employed to extract the different species from the sample matrix.[5]
Visualizations of Workflows and Relationships
To further elucidate the experimental and logical processes, the following diagrams have been generated.
Caption: A flowchart illustrating the key stages of a cross-validation study for analytical methods.
Caption: A diagram showing the factors influencing the selection of an analytical method for picolinate compounds.
References
- 1. A validated method for analysis of chromium picolinate in nutraceuticals by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A validated method for analysis of chromium picolinate in nutraceuticals by reversed phase high performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 3. Quantitative determination of chromium picolinate in animal feeds by solid phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Simultaneous analysis of Cr(III), Cr(VI), and chromium picolinate in foods using capillary electrophoresis-inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Determination of chromium(III) picolinate in dietary supplements by flow injection - electrospray ionization - tandem mass spectrometry, using cobalt(II) picolinate as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 9. Separation of Zinc picolinate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Spectroscopic comparison of Methyl 3-chloropicolinate precursors and products
For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of a molecule and its precursors is paramount for reaction monitoring, quality control, and structural elucidation. This guide provides a detailed spectroscopic comparison of Methyl 3-chloropicolinate, a key intermediate in pharmaceutical synthesis, with its precursors, Picolinic Acid and 3-Chloropicolinic Acid. The data presented is supported by experimental protocols and visualized workflows to ensure clarity and reproducibility.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for Picolinic Acid, 3-Chloropicolinic Acid, and this compound. This data is essential for distinguishing between the starting materials, intermediates, and the final product.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm, Multiplicity, (Coupling Constant J, Hz), Assignment | Solvent |
| Picolinic Acid | 8.83 (d, J = 4.7 Hz, 1H, H6), 8.32 (d, J = 7.8 Hz, 1H, H3), 8.04 (td, J = 7.7, 1.6 Hz, 1H, H4), 7.76 (m, 1H, H5), 12.11 (br s, 1H, COOH)[1] | CDCl₃/DMSO-d₆ |
| 3-Chloropicolinic Acid | 8.50 (d, J=4.5 Hz, 1H, H6), 7.95 (d, J=8.5 Hz, 1H, H4), 7.45 (dd, J=8.5, 4.5 Hz, 1H, H5) | - |
| This compound | 8.55 (dd, J=4.8, 1.5 Hz, 1H, H6), 7.90 (dd, J=8.0, 1.5 Hz, 1H, H4), 7.40 (dd, J=8.0, 4.8 Hz, 1H, H5), 3.95 (s, 3H, OCH₃)[2] | - |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm, Assignment | Solvent |
| Picolinic Acid | 164.69 (C=O), 148.10 (C6), 146.70 (C2), 138.60 (C4), 127.83 (C5), 124.26 (C3)[3] | CDCl₃ |
| 3-Chloropicolinic Acid | - | - |
| This compound | 164.0 (C=O), 148.5 (C2), 146.0 (C6), 140.0 (C4), 132.0 (C3), 126.0 (C5), 53.0 (OCH₃) | - |
Table 3: IR Spectroscopic Data
| Compound | Wavenumber (cm⁻¹), Assignment |
| Picolinic Acid | 3400-2400 (br, O-H stretch of COOH), 1710-1680 (s, C=O stretch), ~1580, 1450 (C=C and C=N ring stretch)[4][5] |
| 3-Chloropicolinic Acid | 3400-2500 (br, O-H stretch of COOH), ~1700 (s, C=O stretch), ~1570, 1430 (C=C and C=N ring stretch) |
| This compound | ~1730 (s, C=O stretch of ester), ~1570, 1440 (C=C and C=N ring stretch), ~1250 (C-O stretch) |
Table 4: Mass Spectrometry Data
| Compound | m/z, Assignment |
| Picolinic Acid | 123 (M⁺), 78 ([M-COOH]⁺)[6] |
| 3-Chloropicolinic Acid | 157/159 (M⁺, Cl isotope pattern), 112/114 ([M-COOH]⁺) |
| This compound | 171/173 (M⁺, Cl isotope pattern), 140/142 ([M-OCH₃]⁺), 112/114 ([M-COOCH₃]⁺) |
Experimental Protocols
Synthesis of this compound
The esterification of 3-Chloropicolinic Acid to this compound can be achieved via Fischer esterification.
Materials:
-
3-Chloropicolinic Acid
-
Methanol (anhydrous)
-
Sulfuric Acid (concentrated)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Magnesium Sulfate (anhydrous)
-
Dichloromethane
Procedure:
-
To a solution of 3-Chloropicolinic Acid (1.0 eq) in anhydrous methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel if necessary.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters: Utilize a standard pulse sequence with a spectral width of -2 to 12 ppm, a sufficient number of scans for an adequate signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Parameters: Employ a proton-decoupled pulse sequence with a spectral width of 0 to 200 ppm.
Infrared (IR) Spectroscopy:
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, grind a small amount of the sample with dry KBr and press into a thin pellet.
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Use Electron Ionization (EI) or Electrospray Ionization (ESI) as the ionization technique.
-
Analysis: Obtain the mass spectrum, noting the molecular ion peak and the characteristic fragmentation pattern.
Visualizing the Process
Reaction Pathway
The following diagram illustrates the conversion of 3-Chloropicolinic Acid to this compound.
References
- 1. 2-Picolinic acid(98-98-6) 1H NMR spectrum [chemicalbook.com]
- 2. This compound(116383-98-3) 1H NMR [m.chemicalbook.com]
- 3. 2-Picolinic acid(98-98-6) 13C NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl 3-Chloropicolinate: A Guide for Laboratory Professionals
For researchers and scientists in drug development, the safe handling and disposal of chemical reagents like Methyl 3-chloropicolinate are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, addressing immediate safety concerns and logistical requirements.
Hazard Profile and Safety Summary
This compound is a hazardous substance requiring careful handling. The following table summarizes its key hazard classifications and necessary precautions.
| Hazard Classification | Associated Risks | Recommended Precautions |
| Acute Toxicity (Oral, Inhalation) | Toxic if swallowed, Fatal if inhaled. | Do not eat, drink, or smoke when using this product. Avoid breathing mist or vapors. Use only in a well-ventilated area or outdoors. |
| Skin Corrosion/Irritation | Causes skin irritation. May cause an allergic skin reaction. | Wash skin thoroughly after handling. Wear protective gloves and clothing.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Wear eye and face protection. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | Avoid release to the environment. |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted in a manner that neutralizes its hazards and complies with all relevant regulations.
Pre-Disposal Preparations
-
Consult Safety Data Sheet (SDS): Always review the most current SDS for this compound before handling.
-
Personal Protective Equipment (PPE): Ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1] If there is an inhalation risk, a NIOSH/MSHA approved respirator is necessary.[2]
-
Waste Container: Use a dedicated, properly labeled, and sealed container for the waste. The container must be compatible with the chemical.
Spill Management
In the event of a spill, immediate action is critical.
-
Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.
-
Containment: For liquid spills, use an inert absorbent material such as sand or vermiculite to contain the spill.
-
Collection: Carefully collect the absorbed material and place it into a sealed, labeled container for disposal.
-
Decontamination: Thoroughly clean the spill area.
-
Seek Medical Attention: If there is any personal exposure, wash the affected skin area with soap and water immediately. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air and seek medical attention.
Final Disposal Procedure
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Professional Disposal: Arrange for the collection and disposal of the waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.[2]
Disposal Workflow
The following diagram illustrates the decision-making process and necessary steps for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Methyl 3-chloropicolinate
Essential Safety and Handling Guide for Methyl 3-chloropicolinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk to personnel and the environment.
Hazard Summary
This compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate precautions must be taken to avoid contact and inhalation.
Personal Protective Equipment (PPE)
A robust personal protective equipment plan is the primary defense against chemical exposure. The following table summarizes the mandatory PPE for handling this compound.
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Tight-sealing safety goggles are mandatory to protect against dust particles and splashes. A face shield should be worn over goggles when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Due to the chlorinated aromatic nature of the compound, nitrile gloves may have a limited breakthrough time.[2] For prolonged contact, Viton® gloves are recommended.[2] Alternatively, double-gloving with nitrile gloves is a required minimum, with immediate replacement upon any sign of contamination or degradation. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat must be worn and kept fully buttoned to maximize skin coverage. For tasks with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is advised. |
| Respiratory Protection | NIOSH-approved Air-Purifying Respirator | To mitigate respiratory irritation from dust or vapors, a half-mask or full-facepiece air-purifying respirator equipped with an organic vapor cartridge and a P95 particulate pre-filter is required, especially when engineering controls like a fume hood are not available or during spill clean-up.[3][4] |
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound must be performed in a designated area, ideally within a certified chemical fume hood to control exposure.
Preparation
-
Verify Engineering Controls: Ensure the chemical fume hood is operational and has a current certification.
-
Prepare Work Surface: Cover the work surface with disposable, absorbent bench paper to contain any potential spills.
-
Assemble Materials: Gather all necessary equipment, including spatulas, weighing paper, glassware, and solvents, before introducing the chemical.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
Handling the Compound
-
Weighing: Conduct all weighing of the solid compound within the fume hood. Use a dedicated spatula and weighing vessel. Minimize the creation of dust.
-
Solution Preparation: To prepare solutions, slowly add the solid this compound to the solvent to prevent splashing. Keep containers covered as much as possible.
-
General Handling: Avoid direct contact with skin, eyes, and clothing.[1] Do not breathe in dust or vapors. Always use mechanical pipetting aids; never pipette by mouth.
Post-Handling
-
Decontamination: Thoroughly clean all non-disposable equipment with a suitable solvent within the fume hood. Collect the rinseate as hazardous waste.
-
Work Area Cleaning: Wipe down the work surface of the fume hood.
-
PPE Removal: Carefully remove PPE, avoiding cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1]
Disposal Plan
Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure regulatory compliance. All waste is considered hazardous.
Waste Segregation and Collection
-
Solid Waste: Collect unused or waste this compound, along with any contaminated disposable materials (e.g., gloves, bench paper, pipette tips), in a clearly labeled, sealed hazardous waste container designated for "Halogenated Organic Waste".[5][6]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Liquid Waste".[5][7] Do not pour this chemical down the drain.
Container Management
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[5]
-
Storage: Keep waste containers tightly sealed except when adding waste. Store them in a designated, secondary containment area away from general laboratory traffic.
Waste Pickup
-
Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office. Follow their specific procedures for waste pickup and disposal.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Respiratory protection. With Certainty. | Würth Industria España [wurth-industria.es]
- 2. NIOSH Guide to the Selection & Use of Particulate Respirators | NIOSH | CDC [cdc.gov]
- 3. redasafe.com [redasafe.com]
- 4. P95 Particulate Respirator 8576 w/ Nuisance Level Acid Gas Relief |8576 | 3M [allsafeindustries.com]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
- 6. 3M™ Particulate Respirator 8577, P95, with Nuisance Level Organic Vapor Relief 80 EA/Case | 3M United States [3m.com]
- 7. osha.gov [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
